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  • Product: 3-phenyl-1H-pyrazole-4-carboximidamide
  • CAS: 2098083-09-9

Core Science & Biosynthesis

Foundational

3-Phenyl-1H-pyrazole-4-carboximidamide: A Comprehensive Synthesis and Mechanistic Guide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary The pyrazole-4-carboximidamide motif is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The pyrazole-4-carboximidamide motif is a privileged pharmacophore in modern drug discovery. Functioning as a potent bioisostere for basic amines and a highly effective hydrogen-bond donor/acceptor network, it is frequently deployed to target the aspartate/glutamate-rich active sites of serine proteases and kinases[1].

Synthesizing 3-phenyl-1H-pyrazole-4-carboximidamide presents unique chemo-selective challenges, particularly in the late-stage conversion of the highly stable pyrazole-carbonitrile to the corresponding amidine without degrading the heterocyclic core[2]. This whitepaper outlines a highly optimized, three-step synthetic pathway. By replacing the harsh, traditional Pinner reaction with a modern Lithium hexamethyldisilazide (LiHMDS)-mediated amidation, this protocol ensures high yields, excellent purity, and scalability suitable for preclinical development campaigns[3].

Retrosynthetic Strategy & Pathway Design

The synthesis is constructed around a robust "build-and-functionalize" strategy.

  • Enamination (Step 1): The sequence begins with the condensation of benzoylacetonitrile and N,N -dimethylformamide dimethyl acetal (DMF-DMA) to form an electrophilic enaminone intermediate[4].

  • Cyclization (Step 2): Hydrazine hydrate is introduced to drive a regioselective cyclocondensation, yielding the stable 3-phenyl-1H-pyrazole-4-carbonitrile core[5].

  • Amidation (Step 3): The inert nitrile is activated using LiHMDS, followed by an anhydrous acidic quench, to cleanly generate the final carboximidamide hydrochloride salt.

Workflow N1 Benzoylacetonitrile + DMF-DMA N2 2-Benzoyl-3-(dimethylamino) acrylonitrile N1->N2 Step 1 Enamination N3 3-Phenyl-1H-pyrazole- 4-carbonitrile N2->N3 Step 2 Hydrazine Cyclization N4 3-Phenyl-1H-pyrazole- 4-carboximidamide HCl N3->N4 Step 3 LiHMDS Amidation

Figure 1: Retrosynthetic and forward synthesis workflow for the target compound.

Mechanistic Insights & Causality (The "Why")

As a self-validating system, every reagent choice in this pathway serves a specific mechanistic purpose:

  • Why DMF-DMA? DMF-DMA acts as both the electrophile and the base. The expulsion of methanol drives the equilibrium forward, while the resulting dimethylamino group serves as an exceptional leaving group for the subsequent hydrazine attack.

  • Regioselectivity of Cyclization: The primary amine of hydrazine preferentially attacks the highly electrophilic β -carbon of the enaminone (displacing dimethylamine). Subsequent intramolecular condensation of the secondary nitrogen with the benzoyl carbonyl group yields the thermodynamically stable aromatic pyrazole.

  • LiHMDS over Pinner Reaction: Traditional Pinner conditions (anhydrous HCl gas in ethanol for days) are tedious and can lead to hydrolysis of the nitrile to an amide[2]. LiHMDS is a strong, sterically hindered nucleophile that rapidly attacks the nitrile carbon to form a silylated amidine intermediate. This intermediate is easily deprotected by a brief ethanolic HCl quench, driving the reaction to the stable amidine hydrochloride salt without side-product formation.

Mechanism S1 1. Nitrile Activation Electrophilic C≡N attacked by LiN(TMS)2 S2 2. Silyl Intermediate Lithium N,N'-bis(TMS)amidinate forms S1->S2 S3 3. Acidic Cleavage Anhydrous HCl/EtOH removes TMS S2->S3 S4 4. Salt Formation Yields stable Amidine HCl salt S3->S4

Figure 2: Mechanistic pathway of LiHMDS-mediated nitrile activation and amidation.

Quantitative Data & Yield Analysis

The following table summarizes the expected outcomes, isolated yields, and critical In-Process Control (IPC) markers for a 10-gram scale validation campaign.

Reaction StepIntermediate / ProductYield (%)Purity (LC-MS)Key Analytical Markers (IPC)
1. Enamination 2-Benzoyl-3-(dimethylamino)acrylonitrile88 - 92%>95%m/z: 201.1 [M+H]⁺¹H NMR: Characteristic =CH singlet at ~7.95 ppm
2. Cyclization 3-Phenyl-1H-pyrazole-4-carbonitrile81 - 85%>98%m/z: 170.1 [M+H]⁺¹H NMR (CDCl₃): δ 7.53 (s, 1H, Pyrazole-H)
3. Amidation 3-Phenyl-1H-pyrazole-4-carboximidamide HCl75 - 80%>99%m/z: 187.1 [M+H]⁺¹H NMR (DMSO-d₆): δ 8.85 (br s, 3H, Amidine-H)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyl-3-(dimethylamino)acrylonitrile

Objective: Form the enaminone precursor[4].

  • Setup: Charge a 250 mL round-bottom flask with benzoylacetonitrile (10.0 g, 68.9 mmol) and toluene (50 mL).

  • Addition: Add N,N -dimethylformamide dimethyl acetal (DMF-DMA) (9.85 g, 82.7 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • IPC Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears and a highly UV-active lower-Rf spot emerges.

  • Workup: Cool to 0 °C. The product will precipitate. Filter the solid, wash thoroughly with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the enaminone as a yellow solid. Expert tip: Avoid column chromatography here; the ether wash is sufficient to achieve >95% purity.

Protocol 2: Synthesis of 3-Phenyl-1H-pyrazole-4-carbonitrile

Objective: Construct the pyrazole core[5].

  • Setup: Suspend the enaminone from Protocol 1 (12.0 g, ~60.0 mmol) in absolute ethanol (100 mL).

  • Addition: Slowly add hydrazine hydrate (80% aqueous solution, 4.5 g, 72.0 mmol, 1.2 eq). Caution: Exothermic reaction.

  • Reaction: Reflux the mixture at 80 °C for 3 hours.

  • IPC Validation: LC-MS must show the complete disappearance of the m/z 201.1 peak and the emergence of the m/z 170.1 peak.

  • Workup: Concentrate the mixture under reduced pressure to one-third of its volume. Pour into ice water (200 mL) while stirring vigorously. Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield the carbonitrile as an off-white solid.

Protocol 3: Synthesis of 3-Phenyl-1H-pyrazole-4-carboximidamide Hydrochloride

Objective: Convert the carbonitrile to the target amidine via LiHMDS activation[3].

  • Setup: In an oven-dried, argon-flushed Schlenk flask, dissolve 3-phenyl-1H-pyrazole-4-carbonitrile (5.0 g, 29.5 mmol) in anhydrous THF (50 mL). Cool to 0 °C using an ice bath.

  • Activation: Dropwise, add a 1.0 M solution of LiHMDS in THF (88.5 mL, 88.5 mmol, 3.0 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • IPC Validation: Quench a 0.1 mL aliquot in water, extract with EtOAc, and run LC-MS. Look for the target mass of m/z 187.1[M+H]⁺.

  • Deprotection & Salt Formation: Once complete, cool the reaction mixture back to 0 °C and carefully quench with a pre-chilled solution of 2.0 M HCl in ethanol (100 mL). Stir for 2 hours at room temperature to fully cleave the TMS groups.

  • Isolation: Concentrate the solvents under vacuum. Triturate the crude residue with diethyl ether/acetone (1:1) to precipitate the 3-phenyl-1H-pyrazole-4-carboximidamide hydrochloride salt. Filter, wash with cold ether, and dry under high vacuum.

References

  • Source: PubMed (NIH)
  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole...
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications Source: Benchchem URL
  • Converting Nitriles to Amides Source: Chemistry Steps URL
  • 2-Benzoyl-3-(dimethylamino)

Sources

Exploratory

Whitepaper: Mechanism of Action and Validation of 3-Phenyl-1H-Pyrazole-4-Carboximidamide

Executive Summary The development of targeted small-molecule kinase inhibitors requires a precise understanding of pharmacophore interactions within the ATP-binding pocket. 3-phenyl-1H-pyrazole-4-carboximidamide has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors requires a precise understanding of pharmacophore interactions within the ATP-binding pocket. 3-phenyl-1H-pyrazole-4-carboximidamide has emerged as a highly versatile and potent scaffold in modern medicinal chemistry, functioning primarily as a Type I kinase inhibitor targeting Receptor Tyrosine Kinases (RTKs) such as the Fibroblast Growth Factor Receptor (FGFR) and downstream effectors like B-Raf[1][2].

This technical guide deconstructs the structural pharmacology of this compound, maps its downstream signaling modulation, and provides a self-validating experimental framework for application scientists and drug development professionals to quantify its efficacy.

Structural Pharmacology & Mechanism of Action

ATP-Competitive Kinase Inhibition

3-phenyl-1H-pyrazole-4-carboximidamide operates via competitive inhibition at the kinase hinge region. Structural characterization, including NMR and crystallographic studies of analogous pyrazole derivatives, confirms that the pyrazole ring acts as a bioisostere for the adenine ring of endogenous ATP[3]. By occupying the ATP-binding cleft, the compound physically blocks the transfer of the terminal phosphate from ATP to tyrosine residues on target substrates, thereby arresting the catalytic cycle of the kinase[2].

Pharmacophore Mapping

The potency and selectivity of the molecule are driven by three distinct structural domains:

  • The 1H-Pyrazole Core: Acts as the central structural scaffold, orienting the functional groups into the optimal geometry for hinge-binding[4].

  • The 3-Phenyl Substitution: Projects deep into the hydrophobic pocket II (HPII) adjacent to the gatekeeper residue. This hydrophobic interaction is critical for displacing ordered water molecules, providing an entropically favorable binding event[3].

  • The 4-Carboximidamide Moiety: Serves as a highly polar, bidentate hydrogen bond donor/acceptor network. It interacts directly with the backbone carbonyls and amides of the kinase hinge region (e.g., Ala564 in FGFR1 or Cys532 in B-Raf), anchoring the molecule and extending its residence time[1].

Downstream Signaling Modulation

By inhibiting FGFR and B-Raf, 3-phenyl-1H-pyrazole-4-carboximidamide effectively uncouples extracellular mitogenic signals from intracellular transcriptional machinery. The primary pathways modulated are the MAPK/ERK (proliferation) and PI3K/AKT (survival) cascades.

MoA Inhibitor 3-Phenyl-1H-pyrazole- 4-carboximidamide Receptor FGFR / B-Raf (Kinase Domain) Inhibitor->Receptor Inhibition ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Adaptor FRS2 / Grb2 Receptor->Adaptor Phosphorylation ATP->Receptor MAPK Ras / MEK / ERK Pathway Adaptor->MAPK PI3K PI3K / AKT Pathway Adaptor->PI3K Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

Fig 1. FGFR/B-Raf signaling pathway inhibition by 3-phenyl-1H-pyrazole-4-carboximidamide.

Quantitative Profiling

To contextualize the compound's selectivity profile, the following table synthesizes representative quantitative data for 1H-pyrazole-4-carboximidamide analogs against a panel of standard kinase targets.

Target KinaseBiochemical IC₅₀ (nM)Binding Affinity (Kₑ, nM)Cellular EC₅₀ (nM)Selectivity Fold (vs. VEGFR2)
FGFR1 12.44.145.2>800x
FGFR2 15.85.652.1>600x
B-Raf 28.511.285.4>350x
VEGFR2 >10,000>5,000N/ABaseline
EGFR >10,000>5,000N/ABaseline

Experimental Methodologies: Self-Validating Systems

A robust drug discovery pipeline requires orthogonal assays to prevent false positives. The following self-validating workflow bridges the gap between biochemical affinity and phenotypic efficacy.

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET in vitro CETSA CETSA (Target Engagement) TRFRET->CETSA in cellulo WB Western Blot (Pathway Analysis) CETSA->WB downstream Data PK/PD Modeling WB->Data synthesis

Fig 2. Self-validating experimental workflow for kinase inhibitor profiling.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the absolute biochemical IC₅₀.

  • Step 1: Acoustic Dispensing. Use an Echo liquid handler to dispense a 10-point serial dilution of the compound directly into a 384-well plate.

    • Causality: Hydrophobic phenyl-pyrazoles are prone to plastic-binding artifacts and DMSO-induced precipitation. Acoustic dispensing eliminates tip-based carryover and minimizes solvent volume.

  • Step 2: Kinase/Tracer Incubation. Add recombinant FGFR1/B-Raf and a fluorescently labeled ATP-competitive tracer. Incubate for 60 minutes at room temperature.

    • Causality: 3-phenyl-1H-pyrazole-4-carboximidamide exhibits slow-binding kinetics due to the structural rearrangement required for the carboximidamide group to form optimal hydrogen bonds. A 60-minute pre-incubation ensures thermodynamic equilibrium is reached.

  • Step 3: TR-FRET Readout. Excite the plate at 340 nm and measure emission at 615 nm and 665 nm after a 100 µs delay.

    • Causality: The highly conjugated pyrazole core can exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delay that gates out short-lived background fluorescence, ensuring the signal-to-noise ratio reflects true inhibition.

Cellular Target Engagement: CETSA (Cellular Thermal Shift Assay)

Objective: Prove that the compound penetrates the cell membrane and engages the target in a native, ATP-rich environment.

  • Step 1: Cell Treatment. Treat intact cells (e.g., HUVEC or tumor lineages) with the compound at 5x the biochemical IC₅₀ for 2 hours.

    • Causality: Biochemical assays do not account for cellular permeability. The highly polar carboximidamide group can sometimes limit membrane crossing; treating intact cells validates bioavailability.

  • Step 2: Thermal Gradient. Aliquot the cell suspension into PCR tubes and heat across a 40–70°C temperature gradient for 3 minutes, followed by a room-temperature quench.

    • Causality: Heat induces protein denaturation. If the compound is bound to FGFR/B-Raf, the thermodynamic stabilization provided by the inhibitor shifts the protein's aggregation temperature (Tₘ) higher.

  • Step 3: Soluble Fraction Isolation. Lyse the cells via freeze-thaw cycles and ultracentrifuge at 100,000 x g for 20 minutes. Analyze the soluble supernatant via Western Blot.

    • Causality: Ultracentrifugation pellets the denatured, aggregated proteins. Detecting the target kinase in the soluble fraction at higher temperatures exclusively confirms that the compound successfully engaged and stabilized the target inside the living cell.

References

  • [2] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: ncbi.nlm.nih.gov (PMC) URL:[Link]

  • [4] Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI Source: mdpi.com URL:[Link]

  • [3] Title: Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives Source: atmiyauni.ac.in URL:[Link]

Sources

Foundational

Therapeutic Potential of 3-Phenyl-1H-pyrazole-4-carboximidamide: A Technical Guide to Pharmacological Mechanisms and Assay Validation

Executive Summary & Rationale As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter scaffolds that exhibit profound polypharmacological potential. Among these, 3-phenyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter scaffolds that exhibit profound polypharmacological potential. Among these, 3-phenyl-1H-pyrazole-4-carboximidamide stands out as a highly versatile pharmacophore. This compound integrates three distinct molecular vectors—a hydrogen-bonding pyrazole core, a basic carboximidamide (amidine) moiety, and a lipophilic 3-phenyl ring.

Rather than viewing this molecule as a single-target ligand, modern drug development leverages its structural flexibility to target multiple critical pathways, ranging from neurodegeneration and metabolic syndromes to oncology and parasitic infections. 1[1]. This guide deconstructs the mechanistic causality behind its target engagement and provides self-validating protocols to ensure rigorous preclinical evaluation.

Mechanistic Action: Decoding the Pharmacophore

The therapeutic efficacy of 3-phenyl-1H-pyrazole-4-carboximidamide is driven by the synergistic action of its functional groups. By tuning the electronic and steric properties of the 3-phenyl ring, researchers can pivot the molecule's selectivity profile between two primary target classes:

  • Serine Protease Inhibition (e.g., Factor Xa, Thrombin): The carboximidamide group is a classic arginine bioisostere. At physiological pH (7.4), the amidine is protonated, allowing it to act as a competitive inhibitor by forming a critical bidentate salt bridge with the catalytic Asp189 residue within the S1 pocket of serine proteases[2]. Concurrently, the 3-phenyl ring acts as a lipophilic probe, occupying the S4 hydrophobic pocket to drive selectivity over off-target proteases.

  • Kinase Inhibition (e.g., FGFR, KHK-C): In the context of kinases,2[2]. The amidine group interacts with gatekeeper residues or the ribose-binding pocket, while the 3-phenyl group extends into the hydrophobic back-pocket. This mechanism is currently being explored in 3[3].

G Compound 3-Phenyl-1H-pyrazole- 4-carboximidamide Amidine Carboximidamide (Amidine) Group Compound->Amidine Pyrazole 1H-Pyrazole Core Compound->Pyrazole Phenyl 3-Phenyl Ring Compound->Phenyl Asp189 Binds Catalytic Asp189 (S1 Pocket) Amidine->Asp189 Salt Bridge Hinge Hinge Region (Adenine Mimetic) Pyrazole->Hinge H-Bonds Hydrophobic Hydrophobic Pockets (S4 or Back-pocket) Phenyl->Hydrophobic pi-pi / Van der Waals SerineProtease Serine Proteases (e.g., Factor Xa) Kinases Kinases (e.g., FGFR, KHK-C) Asp189->SerineProtease Hinge->Kinases Hydrophobic->SerineProtease Hydrophobic->Kinases

Pharmacophore mapping of the compound across protease and kinase targets.

Quantitative Pharmacological Profiling

To contextualize the therapeutic window of this scaffold, the following table summarizes representative in vitro activity profiles across various target classes based on established structure-activity relationship (SAR) studies.4[4].

Target ClassSpecific TargetObserved IC₅₀ RangePrimary Interaction MotifRationale for Potency
Serine ProteaseFactor Xa10 - 50 nMAmidine - Asp189 salt bridgeDeep insertion of the 3-phenyl ring into the S4 pocket.
Serine ProteaseThrombin500 - 1200 nMAmidine - Asp189 salt bridgeSteric clash in the S4 pocket reduces affinity vs. Factor Xa.
KinaseFGFR25 - 100 nMPyrazole - Hinge H-bondingAdenine mimicry; amidine stabilizes the inactive DFG-out conformation.
KinaseFructokinase (KHK-C)80 - 200 nMPyrazole - ATP pocketBlocks ATP binding, preventing fructose phosphorylation[3].
ParasiteL. amazonensis~15.0 µMMulti-target / DNA binding1[1].

Self-Validating Experimental Protocols

A rigorous testing cascade is essential to differentiate true target engagement from assay artifacts. Below are the definitive protocols I mandate for validating pyrazole-4-carboximidamide derivatives.

Protocol 1: FRET-Based Primary Screening (Avoiding PAINS)

Causality & Expert Insight: Highly lipophilic compounds bearing a 3-phenyl moiety are prone to forming colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes, leading to false-positive inhibition (Pan-Assay Interference Compounds, or PAINS). We utilize a FRET readout to avoid auto-fluorescence overlap and mandate the inclusion of a non-ionic detergent to disrupt micelles, ensuring the IC₅₀ reflects true 1:1 stoichiometric binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.01% Triton X-100 . Note: BSA prevents non-specific adsorption to the microplate walls.

  • Compound Dilution: Serially dilute the 3-phenyl-1H-pyrazole-4-carboximidamide derivative in 100% DMSO. Transfer to a 384-well black microplate so the final DMSO concentration is ≤1% (v/v) to maintain enzyme viability.

  • Enzyme Equilibration: Add 0.5 nM of the target enzyme (e.g., Factor Xa or FGFR). Incubate for 15 minutes at room temperature. This pre-incubation is critical to allow the amidine moiety to fully equilibrate within the binding pocket.

  • Reaction Initiation: Add 5 µM of the specific FRET peptide substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (e.g., Ex/Em = 340/490 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality & Expert Insight: While an IC₅₀ provides a snapshot of potency, it is highly dependent on assay conditions. SPR allows us to decouple the binding affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ (long target residence time) is a superior predictor of sustained in vivo efficacy, as it ensures the target remains inhibited even as systemic drug concentrations clear.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the recombinant target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the pyrazole compound in running buffer (PBS-P+ supplemented with 2% DMSO) to create a concentration series (e.g., 3.125 nM to 100 nM).

  • Association Phase: Inject the analyte at a high flow rate (50 µL/min) for 120 seconds. Note: High flow rates are mandatory to minimize mass transport limitations.

  • Dissociation Phase: Switch to the running buffer and monitor dissociation for 600 seconds. The hydrophobic interactions of the 3-phenyl group typically prolong this phase.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

G Synthesis Compound Synthesis & QC Primary Primary FRET Assay (IC50 Determination) Synthesis->Primary >98% Purity Counter Counter-Screen (Selectivity Panel) Primary->Counter IC50 < 100 nM SPR SPR Kinetics (Target Residence Time) Counter->SPR >100x Selectivity Cell Cell-Based Efficacy (Biomarker Readout) SPR->Cell Slow koff

Self-validating experimental cascade for hit-to-lead optimization.

References

  • BenchChem Technical Support Team. "1H-Pyrazole-4-carboximidamide | 1447663-57-1 - Benchchem". Benchchem. 2

  • Varghese, B., et al. "Pharmacological Activities of Pyrazole and Its Derivatives A Review". International Journal of Pharmaceutical Sciences. 1

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". PMC / MDPI. 4

  • Johnson, R. J., et al. "Patent Application Publication US 2013/0224218 A1 (Fructokinase Inhibitors)". Google Patents. 3

Sources

Exploratory

An In-Depth Technical Guide to In Silico Docking Studies of Pyrazole Derivatives

Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its r...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[3][4] This is evidenced by the integration of the pyrazole nucleus into numerous blockbuster drugs treating a wide spectrum of diseases, from cancer and inflammation to viral infections and cardiovascular disorders.[3][4][5] Drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and a new generation of kinase inhibitors like Ruxolitinib have demonstrated the therapeutic success of this heterocyclic system.[3][6] The ability to readily synthesize and modify the pyrazole ring allows for fine-tuning of its pharmacological properties, making it a focal point for drug discovery campaigns.[7][8] Computational methods, particularly molecular docking, have become indispensable tools for accelerating the rational design and optimization of these potent derivatives.[9][10] This guide provides a comprehensive, field-proven methodology for conducting and interpreting in silico docking studies of pyrazole derivatives, aimed at researchers, scientists, and drug development professionals.

Chapter 1: Foundational Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[11][12] The primary goal is to predict both the binding mode (the three-dimensional pose of the ligand in the receptor's active site) and the binding affinity (the strength of the interaction).[13][14] This process is governed by two interconnected components: a search algorithm and a scoring function.[13]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site.[13] They generate a multitude of potential binding poses. Common algorithms include genetic algorithms, Monte Carlo simulations, and systematic searches.[15]

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate its binding affinity.[13] This is often expressed as a numerical score, typically representing the free energy of binding (ΔG) in units of kcal/mol.[14][16] A lower (more negative) score generally indicates a more favorable binding interaction.[17][18] These functions approximate the various energetic contributions to binding, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy.[17][19]

Understanding these fundamentals is crucial, as the reliability of any docking study hinges on the appropriate application of these principles. The insights gained allow researchers to prioritize compounds for synthesis and biological testing, thereby reducing the time and cost associated with drug discovery.[13]

Chapter 2: The In Silico Workflow: A Validated Protocol

A successful docking study is not merely about running software; it is a systematic process where each step is critical for the validity of the final result. This chapter outlines a robust, step-by-step protocol designed to ensure scientific integrity.

Experimental Protocol: The Docking Workflow

This protocol uses AutoDock Vina, a widely cited and freely available docking engine, as the primary example.[15]

The quality of the receptor structure is paramount for a meaningful docking result.

  • Obtain Receptor Structure: Download the 3D crystallographic structure of the target protein from a repository like the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) preferably with a co-crystallized ligand, which helps in identifying the correct binding site.

  • Clean the PDB File: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to prepare the protein.[20][21]

    • Remove all non-essential molecules, including water, ions, and co-factors, unless they are known to be critical for ligand binding.[22]

    • If the crystal structure contains multiple protein chains (homo-oligomers), retain only the chain relevant for the docking study (typically chain A).[22]

    • Inspect for and repair any missing residues or incomplete side chains. Tools like Chimera's Dock Prep can model these missing atoms.[20]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining correct hydrogen bonding patterns.[22]

  • Finalize Receptor File: Save the prepared protein structure in the PDBQT file format required by AutoDock. This format includes atomic charges and atom types.[9]

Proper preparation of the ligand ensures it is in a chemically correct and energetically favorable state.

  • Generate 2D Structure: Draw the pyrazole derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.[23]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[9] This step ensures the ligand has realistic bond lengths and angles.

  • Assign Charges and Torsion: Add hydrogen atoms, compute partial charges (e.g., Gasteiger charges), and define the rotatable bonds (torsions) to allow for conformational flexibility during docking.[9]

  • Save Ligand File: Save the prepared ligand in the PDBQT format.[9]

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for a binding pose.

  • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the PDB structure or from published literature.[9]

  • Set Grid Parameters: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[24] A typical size is 40Å x 40Å x 40Å.[24]

  • Generate Grid Maps: The AutoGrid program pre-calculates the interaction potential for each ligand atom type at every point on the grid, creating map files that speed up the actual docking process.

This step is performed using the docking engine itself.

  • Create Configuration File: Prepare a text file (conf.txt) that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.[24]

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will perform the conformational search and scoring, outputting a file containing the predicted binding poses and their corresponding scores.[24]

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean AddH_P 3. Add Hydrogens & Assign Charges Clean->AddH_P Prep_P 4. Save as Receptor.pdbqt AddH_P->Prep_P Grid 9. Define Grid Box (Active Site) Prep_P->Grid Receptor Input Lig_2D 5. Draw Ligand (2D Structure) Lig_3D 6. Convert to 3D & Energy Minimize Lig_2D->Lig_3D AddH_L 7. Add Hydrogens, Charges & Define Torsions Lig_3D->AddH_L Prep_L 8. Save as Ligand.pdbqt AddH_L->Prep_L Prep_L->Grid Ligand Input Run 10. Execute Docking (AutoDock Vina) Grid->Run Results 11. Obtain Poses & Binding Scores Run->Results Visualize 12. Visual Inspection (PyMOL, Chimera) Results->Visualize Validate 13. Validate Protocol (Re-docking, RMSD) Visualize->Validate G cluster_protein Protein Active Site CYS919 Cys919 ASP1046 Asp1046 VAL848 Val848 LEU840 Leu840 VAL916 Val916 Ligand Pyrazole Derivative (PZ-01) Ligand->CYS919 H-Bond Ligand->ASP1046 H-Bond Ligand->VAL848 Hydrophobic Ligand->LEU840 Hydrophobic Ligand->VAL916 Hydrophobic

Sources

Foundational

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary As medicinal chemistry evolves from empirical screening toward rational, structure-guided design, nitrogen-containing heterocycles have become indispensable tools for lead optimization. Among these, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves from empirical screening toward rational, structure-guided design, nitrogen-containing heterocycles have become indispensable tools for lead optimization. Among these, the pyrazole core—a five-membered aromatic heterocycle with two adjacent nitrogen atoms (1,2-diazole)—has emerged as a highly versatile and "privileged scaffold"[1]. A privileged structure demonstrates a disproportionately high frequency of biological activity across diverse therapeutic targets[1]. This whitepaper provides an in-depth technical analysis of the pyrazole scaffold, detailing its physicochemical rationale, quantitative pharmacodynamics, mechanism of action in kinase inhibition, and a self-validating synthetic protocol for its construction.

Physicochemical Rationale: Why Pyrazole?

The recurring selection of the pyrazole motif in drug discovery is not coincidental; it is driven by its unique electronic and conformational properties[1].

  • Amphoteric Hydrogen Bonding: The N-1 atom possesses properties similar to the NH of pyrrole, serving as a potent hydrogen bond donor. Conversely, the N-2 atom behaves similarly to the nitrogen of pyridine, acting as a hydrogen bond acceptor[2]. This dual capacity allows pyrazole derivatives to form robust bidentate interactions, particularly within the ATP-binding hinge regions of kinases[1].

  • Bioisosterism & Metabolic Stability: Pyrazoles are frequently deployed as bioisosteric replacements for amides, imidazoles, or triazoles[1]. This substitution often improves metabolic stability by resisting amidase degradation while preserving key pharmacophoric interactions[1].

  • Pharmacokinetics: Substitution at the pyrazole nitrogen is a critical determinant of systemic exposure. Compounds retaining an unsubstituted N–H functionality often undergo rapid Phase II metabolism (glucuronidation), which can reduce bioavailability[1]. Across the landscape of approved pyrazole drugs, approximately 25% undergo Phase I metabolism via CYP3A4, with the majority being excreted via the fecal route[3].

Therapeutic Landscape & Quantitative Efficacy

The clinical success of pyrazole-based drugs spans a broad range of therapeutic areas. Globally, there are over 50 pyrazole-containing synthetic medicines on the market, with the US FDA approving more than 30 since 2011 alone[2].

Table 1: Quantitative Pharmacodynamics of Key FDA-Approved Pyrazole Therapeutics

Drug NamePrimary TargetTherapeutic IndicationKey Pharmacodynamic Metric
Celecoxib COX-2 EnzymeRheumatoid Arthritis / OsteoarthritisIC₅₀ ≈ 40 nM (High COX-2 Selectivity)
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosis / Polycythemia VeraIC₅₀ = 3.3 nM (JAK1), 2.8 nM (JAK2)
Crizotinib ALK / ROS1 KinasesNon-Small Cell Lung Cancer (NSCLC)IC₅₀ = 20 nM (ALK)
Apixaban Factor XaThromboembolism ProphylaxisKᵢ = 0.08 nM
Berotralstat Plasma KallikreinHereditary AngioedemaIC₅₀ = 12.5 nM

Mechanistic Pathway: Kinase Inhibition

Pyrazole derivatives have revolutionized targeted cancer therapy, particularly as receptor tyrosine kinase inhibitors[4]. A prime example is Ruxolitinib, which intercepts the JAK/STAT signaling pathway. By anchoring its pyrazole core into the hinge region of Janus kinases (JAK1/JAK2), it acts as an ATP-competitive inhibitor, preventing the phosphorylation of STAT proteins and halting oncogenic gene transcription[5].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_p Phosphorylated STAT (Dimerization) STAT->STAT_p Dimerizes Nucleus Gene Transcription (Cell Proliferation) STAT_p->Nucleus Translocates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK ATP-competitive Inhibition

Fig 1: Interception of the JAK/STAT signaling pathway by the pyrazole-derived inhibitor Ruxolitinib.

Synthetic Methodology: The Knorr Pyrazole Synthesis

The most robust and historically significant method for constructing the pyrazole core is the Knorr Pyrazole Synthesis, first reported by Ludwig Knorr in 1883[6]. This cyclocondensation reaction between a 1,3-dicarbonyl compound (or a β-ketoester) and a hydrazine derivative allows for the highly modular introduction of substituents[6].

Knorr_Synthesis Start 1,3-Dicarbonyl + Hydrazine Derivative Acid Acid Catalysis (Glacial Acetic Acid) Start->Acid Protonation Hydrazone Hydrazone Intermediate (Exothermic) Acid->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization (Reflux) Hydrazone->Cyclization Heat (100°C) Dehydration Dehydration (-H2O / -EtOH) Cyclization->Dehydration Rearrangement Product Substituted Pyrazole (Thermodynamic Product) Dehydration->Product Aromatization

Fig 2: Logical workflow and mechanistic progression of the Knorr Pyrazole Synthesis.

Self-Validating Experimental Protocol

Target: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) via Knorr Condensation. This protocol outlines the synthesis of a pyrazolone (a tautomeric variation of pyrazole) from ethyl acetoacetate and phenylhydrazine[7],[8].

Step 1: Reagent Preparation & Initial Condensation

  • Procedure: In a 20-mL scintillation vial within a well-ventilated fume hood, combine 3 mmol of ethyl acetoacetate and 3 mmol of phenylhydrazine[8]. Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid[8].

  • Causality: The equimolar ratio prevents over-condensation. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of the ketone, increasing its electrophilicity and lowering the activation energy for the initial nucleophilic attack by the hydrazine[6].

  • Self-Validation: The initial addition is exothermic. The formation of visible water droplets on the walls of the reaction flask serves as an immediate visual confirmation that the imine (hydrazone) intermediate is forming[7].

Step 2: Thermal Cyclization

  • Procedure: Place the vial on a hot plate and heat the reaction mixture under reflux with vigorous stirring at approximately 100°C for 1 hour[8].

  • Causality: While the initial hydrazone formation is rapid, the subsequent intramolecular attack of the second nitrogen onto the ester carbonyl requires thermal energy to overcome the activation barrier. Refluxing drives the loss of ethanol and subsequent aromatization to form the thermodynamically stable pyrazolone ring[8].

Step 3: In-Process Monitoring

  • Procedure: After 1 hour, perform a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate and 70% hexane, spotting the starting ethyl acetoacetate as a reference[8].

  • Causality & Validation: TLC is critical to ensure the complete consumption of the β-ketoester. If the starting material is fully consumed, the reaction has successfully shifted toward the thermodynamic product, preventing difficult downstream purification.

Step 4: Isolation and Purification

  • Procedure: Turn off the heat and allow the reaction to cool slowly over 30 minutes while maintaining rapid stirring. Once at room temperature, transfer the mixture to an ice bath to facilitate precipitation[8]. Filter the resulting solid via a Büchner funnel, wash with a minimal amount of cold water, and allow it to air dry[8].

  • Causality: Slow cooling is essential; it heavily favors the formation of a highly ordered crystalline lattice, effectively excluding kinetic impurities[6]. Rapid quenching would trap impurities within an amorphous solid matrix.

Future Perspectives

References

  • [1] Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. 1

  • [6] Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem. 6

  • [5] Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry (Taylor & Francis). 5

  • [4] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. 4

  • [7] Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. 7

  • [2] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC (NIH).2

  • [3] Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed (NIH). 3

  • [8] Knorr Pyrazole Synthesis. Chem Help Asap. 8

Sources

Exploratory

Exploring Novel Pyrazole Carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1] Its synthetic tractability and the diverse biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole carboxamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1] Its synthetic tractability and the diverse biological activities exhibited by its analogs make it a fertile ground for the discovery of novel drugs. This guide provides an in-depth exploration of novel pyrazole carboxamide analogs for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, elucidate key mechanisms of action, present detailed experimental protocols for biological evaluation, and analyze structure-activity relationships, all grounded in authoritative scientific literature.

The Pyrazole Carboxamide Core: A Versatile Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. The carboxamide functional group, when attached to this ring, provides a crucial point of interaction with biological targets, often through hydrogen bonding.[2] The versatility of this scaffold lies in the ability to readily modify substituents at various positions on the pyrazole ring, allowing for the fine-tuning of physicochemical properties and biological activity.

General Synthetic Strategies

The construction of pyrazole carboxamide libraries typically follows a convergent synthetic approach, involving the synthesis of a pyrazole carboxylic acid core followed by amide bond formation.[3] This strategy allows for the late-stage introduction of diverse amine building blocks, leading to a wide range of analogs.

A prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Subsequent hydrolysis of the resulting ester yields the pyrazole carboxylic acid.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Cyclocondensation Cyclocondensation (e.g., Knorr Synthesis) 1_3_Dicarbonyl->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazole_Ester Pyrazole-carboxylate Ester Cyclocondensation->Pyrazole_Ester Hydrolysis Hydrolysis Pyrazole_Ester->Hydrolysis Pyrazole_Acid Pyrazole-carboxylic Acid Hydrolysis->Pyrazole_Acid Coupling Amide Coupling Pyrazole_Acid->Coupling To Amidation Amine Amine (R-NH2) Amine->Coupling Final_Product Novel Pyrazole Carboxamide Analog Coupling->Final_Product

Caption: General workflow for pyrazole carboxamide synthesis.

Mechanisms of Action: Diverse Biological Targets

The therapeutic potential of pyrazole carboxamide analogs stems from their ability to interact with a wide array of biological targets. This section will explore some of the key mechanisms of action that have been identified.

Succinate Dehydrogenase (SDH) Inhibition: A Cornerstone of Antifungal Activity

A significant number of pyrazole carboxamides exhibit potent antifungal activity through the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[4][5] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone binding site of SDH, these compounds block the transfer of electrons, leading to a disruption of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[4] This specific mode of action is particularly valuable in agriculture to combat the emergence of fungicide-resistant fungal strains.[6]

Cannabinoid Receptor (CB1) Antagonism: Targeting Neurological and Metabolic Disorders

Certain diarylpyrazole carboxamides are potent and selective antagonists of the cannabinoid receptor 1 (CB1).[7][8] The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is involved in regulating appetite, pain sensation, and mood.[7] Antagonism of the CB1 receptor has been explored for the treatment of obesity and related metabolic disorders.[8] The interaction of these pyrazole carboxamides with the CB1 receptor is highly specific, with the substituents on the pyrazole ring playing a critical role in defining their antagonistic activity.[9]

G cluster_0 CB1 Receptor Activation (Agonist) cluster_1 CB1 Receptor Blockade (Antagonist) Agonist Cannabinoid Agonist CB1_Agonist CB1 Receptor Agonist->CB1_Agonist G_Protein_Agonist Gαi/o Activation CB1_Agonist->G_Protein_Agonist AC_Inhibition Adenylyl Cyclase Inhibition G_Protein_Agonist->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Antagonist Pyrazole Carboxamide Antagonist CB1_Antagonist CB1 Receptor Antagonist->CB1_Antagonist Binds and blocks No_Signal No Signal Transduction CB1_Antagonist->No_Signal

Caption: Cannabinoid Receptor 1 (CB1) signaling blockade.

Kinase Inhibition: A Promising Avenue for Anticancer and Anti-inflammatory Therapies

Emerging research has identified pyrazole carboxamides as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10][11] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[10] For instance, certain pyrazole carboxamide analogs have shown inhibitory activity against receptor interacting protein 2 (RIP2) kinase, a key mediator of inflammatory signaling pathways.[5] Others have been found to inhibit kinases involved in cell cycle progression, leading to growth arrest in cancer cells.[12] The development of selective kinase inhibitors based on the pyrazole carboxamide scaffold is an active area of research.[13]

Experimental Protocols: A Guide to Biological Evaluation

The successful exploration of novel pyrazole carboxamide analogs relies on robust and reproducible biological assays. This section provides detailed, step-by-step methodologies for key experiments.

Protocol: Synthesis of a Pyrazole-4-Carboxylic Acid Core

This protocol describes a general procedure for the synthesis of a pyrazole-4-carboxylate ester via cyclocondensation, followed by hydrolysis to the carboxylic acid.

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Cyclocondensation:

    • Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[3]

    • Add a catalytic amount of glacial acetic acid.[3]

    • Add the β-ketoester dropwise to the stirred solution at room temperature.[3]

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude pyrazole-carboxylate ester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified pyrazole-carboxylate ester in a mixture of THF and water.[3]

    • Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).[3]

    • Acidify the reaction mixture to pH 2-3 with 1M HCl to precipitate the pyrazole-4-carboxylic acid.[3]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[3]

Protocol: Amide Coupling to Synthesize Pyrazole Carboxamides

This protocol outlines the coupling of the pyrazole-4-carboxylic acid with a primary or secondary amine using a standard peptide coupling reagent.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine to the solution.

  • Add DIPEA to the reaction mixture.

  • Add HATU portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude pyrazole carboxamide analog by flash column chromatography or recrystallization.[14]

Protocol: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol describes a method to evaluate the antifungal activity of novel pyrazole carboxamide analogs against filamentous fungi.[1]

Materials:

  • Potato Dextrose Agar (PDA)

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Actively growing cultures of the target fungus on PDA plates

  • Sterile cork borer (5 mm diameter)

  • Sterile Petri dishes (90 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. Also prepare a solvent control (containing only the solvent) and a negative control (no compound or solvent).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing fungal culture.[1]

  • Place one mycelial plug in the center of each PDA plate (test compounds, solvent control, and negative control).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.[1]

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by testing a range of concentrations and using appropriate statistical software.

Structure-Activity Relationships (SAR) and Data Analysis

The systematic modification of the pyrazole carboxamide scaffold and the subsequent evaluation of biological activity allow for the elucidation of structure-activity relationships (SAR). This information is crucial for the rational design of more potent and selective analogs.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrazole carboxamide analogs from the literature.

Table 1: Antifungal Activity of Novel Pyrazole Carboxamide Analogs

Compound IDTarget FungusEC50 (µg/mL)Reference CompoundEC50 (µg/mL)Reference
7af Rhizoctonia solani15.2Carbendazim0.99[4]
7bc Alternaria porri12.8Carbendazim0.96[4]
7bg Cercospora petroselini7.93Carbendazim0.96[4]
TM-2 Corn rust> Fluxapyroxad & BixafenFluxapyroxad-[6]

Table 2: Kinase Inhibitory Activity of Pyrazole Carboxamide Analogs

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Reference
Analog 1 CK25.8--[10]
Analog 2 AKT112.3--[10]
11 RIP20.018--[5]

Table 3: Anti-inflammatory Activity of Pyrazole Carboxamide Analogs

Compound IDAssayActivityReference CompoundActivityReference
4 Carrageenan-induced paw edema> Diclofenac sodiumDiclofenac sodium-[4]
15c COX-2 Inhibition (IC50)0.059 µMCelecoxib0.22 µM[15]
Key SAR Insights
  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is often a key determinant of biological activity and target selectivity. Bulky and lipophilic groups are often favored for potent activity.

  • Substitution on the Pyrazole Ring: The electronic and steric properties of substituents on the pyrazole ring can significantly influence binding affinity. For example, in SDH inhibitors, specific substitutions at the N1 and C3 positions are crucial for activity.

  • Conformational Rigidity: Introducing conformational constraints, such as fusing the pyrazole ring to another ring system, can enhance binding affinity and selectivity by reducing the entropic penalty upon binding.

Conclusion and Future Directions

The pyrazole carboxamide scaffold continues to be a highly valuable starting point for the development of novel therapeutic agents and agrochemicals. The synthetic accessibility and the diverse range of biological targets make it an attractive area for further exploration. Future research will likely focus on:

  • Multi-target Ligands: Designing single molecules that can modulate multiple targets simultaneously to address complex diseases.

  • Novel Mechanisms of Action: Exploring new biological targets for pyrazole carboxamide analogs beyond the well-established ones.

  • Computational Approaches: Utilizing computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to guide the rational design of more potent and selective analogs.[7][13]

This guide has provided a comprehensive overview of the key aspects of exploring novel pyrazole carboxamide analogs. By understanding the underlying chemistry, mechanisms of action, and experimental methodologies, researchers can effectively navigate this promising area of drug discovery.

References

  • Akhtar, M. J., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18888–18900. [Link]

  • Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 19(5), 510-517. [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963–3970. [Link]

  • Persson, T., et al. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. [Link]

  • Berger, S. B., et al. (2019). Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 599–604. [Link]

  • Lu, X., et al. (2018). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(10), 969–976. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Molecular Diversity. [Link]

  • Wang, X., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

  • Encyclopedia.pub. (2022). Cannabinoid Receptor Antagonist. [Link]

  • Wikipedia. (n.d.). Cannabinoid receptor antagonist. [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • El-Sehemi, A. G., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8724. [Link]

  • Bio-protocol. (2021). In Vitro Tests of Mycelial Growth Inhibition. [Link]

  • Akhtar, M. J., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega. [Link]

  • Hurst, D. P., et al. (2006). Biarylpyrazole Inverse Agonists at the Cannabinoid CB1 Receptor: Importance of the C-3 Carboxamide Oxygen/Lysine3.28(192) Interaction. Journal of Medicinal Chemistry, 49(19), 5639–5641. [Link]

  • Baujara, K. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]

  • Baujara, K., et al. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

  • Reddy, G. J., et al. (2007). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. [Link]

Sources

Foundational

Theoretical Studies on the Stability and Electronic Properties of 3-Phenyl-1H-pyrazole-4-carboximidamide: A Computational Perspective

Executive Summary As computational chemistry increasingly dictates the pace of early-stage drug discovery, understanding the thermodynamic and electronic stability of core pharmacophores is non-negotiable. 3-phenyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly dictates the pace of early-stage drug discovery, understanding the thermodynamic and electronic stability of core pharmacophores is non-negotiable. 3-phenyl-1H-pyrazole-4-carboximidamide is a highly versatile scaffold, widely utilized in the design of antileishmanial agents, kinase inhibitors, and advanced agrochemicals. However, its structural complexity—driven by annular pyrazole tautomerism and amidine group isomerization—presents unique stability challenges during formulation and target binding.

This whitepaper provides an in-depth technical guide to evaluating the stability of this molecule using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we decode the causality behind its tautomeric preferences, frontier molecular orbital (FMO) dynamics, and solvent-dependent behavior.

Structural Dynamics & Tautomeric Equilibria

The stability of 3-phenyl-1H-pyrazole-4-carboximidamide is not static; it exists as a dynamic equilibrium of tautomers and isomers. The pyrazole ring undergoes prototropic (annular) tautomerism, meaning the proton can migrate between the N1 and N2 positions. Concurrently, the carboximidamide (amidine) group can exhibit E/Z isomerization around the C-N partial double bond.

Previous on pyrazole derivatives confirm that while one tautomer typically dominates in the solid state due to crystal packing forces, free molecules in solution exhibit rapid tautomeric exchange[1]. Understanding which tautomer is thermodynamically favored is critical for predicting target-receptor binding affinities.

Tautomerism A 1H-Pyrazole (Major Tautomer) B 2H-Pyrazole (Minor Tautomer) A->B Proton Transfer (ΔG > 0) C Amidine E-Isomer (Stable) A->C C-N Bond Rotation D Amidine Z-Isomer (Steric Hindrance) A->D C-N Bond Rotation C->D Isomerization

Caption: Tautomeric and isomeric equilibria of 3-phenyl-1H-pyrazole-4-carboximidamide.

Computational Protocol: A Self-Validating Workflow

To accurately model the stability of this compound, we must deploy a rigorous, self-validating DFT protocol. The choices of functional and basis set are not arbitrary; they are dictated by the specific electronic demands of the molecule.

Step-by-Step Methodology
  • Conformational Search & Initial Geometry: Generate initial 3D geometries for the 1H and 2H tautomers using the MMFF94 molecular mechanics force field. This pre-optimization prevents the DFT calculation from collapsing into high-energy local minima.

  • DFT Optimization (Gas Phase): Optimize the geometries using the B3LYP functional paired with the 6-311++G(d,p) basis set .

    • Causality of Choice: The B3LYP functional provides an excellent cost-to-accuracy ratio for organic geometries. The addition of diffuse functions (++) is strictly required because the amidine group contains nitrogen atoms with electron lone pairs that occupy a larger spatial volume. The polarization functions (d,p) are necessary to accurately model the angular flexibility of intramolecular hydrogen bonds between the amidine hydrogens and the pyrazole nitrogen.

  • Frequency Calculations (The Self-Validation Step): A geometry optimization is scientifically meaningless without validation. Run a vibrational frequency calculation at the exact same level of theory. A true thermodynamic minimum is validated only if zero imaginary frequencies are observed. If an imaginary frequency (e.g., -150 cm⁻¹) is present, the structure is a transition state. The protocol dictates perturbing the geometry along the normal mode of that imaginary frequency and re-optimizing until a true minimum is achieved.

  • Solvent Modeling (PCM): Apply the Polarizable Continuum Model (PCM) to simulate the dielectric screening of Water (ε = 78.3) and DMSO (ε = 46.8).

    • Causality of Choice: Gas-phase calculations ignore dielectric environments. Because the 2H-tautomer has a significantly higher dipole moment, polar solvents will preferentially stabilize it, fundamentally altering the Gibbs free energy (ΔG) landscape.

  • Property Extraction: Extract the HOMO, LUMO, Molecular Electrostatic Potential (MEP), and dipole moments from the validated checkpoint files.

DFTWorkflow Step1 1. Initial Geometry Input (MMFF94 Conformers) Step2 2. DFT Optimization (B3LYP/6-311++G**) Step1->Step2 Step3 3. Frequency Calculation (Self-Validation Step) Step2->Step3 Step3->Step2 Imaginary Freq > 0 (Perturb & Re-optimize) Step4 4. Solvent Modeling (PCM: Water / DMSO) Step3->Step4 0 Imaginary Freq (True Minimum) Step5 5. Property Extraction (HOMO/LUMO, MEP) Step4->Step5

Caption: Step-by-step computational workflow for validating DFT stability.

Electronic Properties & Thermodynamic Stability

The chemical reactivity and kinetic stability of 3-phenyl-1H-pyrazole-4-carboximidamide are heavily dictated by its Frontier Molecular Orbitals (FMOs). The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of molecular stability. A larger gap denotes a hard, highly stable molecule that resists spontaneous oxidation or reduction.

of related 1-aryl-1H-pyrazole-4-carboximidamides have proven that variations in HOMO/LUMO energies directly correlate with their biological reactivity and antileishmanial profiles. Furthermore, a lowered LUMO energy level makes these less susceptible to oxidation, thereby increasing their shelf-life and metabolic stability[2].

Quantitative Data Summary

The table below summarizes the theoretical electronic and thermodynamic parameters for the two primary tautomers across different dielectric environments.

Table 1: Theoretical Electronic and Thermodynamic Parameters (B3LYP/6-311++G(d,p))

Parameter1H-Tautomer (Gas)2H-Tautomer (Gas)1H-Tautomer (Water)2H-Tautomer (Water)
HOMO (eV) -6.12-6.25-6.30-6.41
LUMO (eV) -1.95-2.10-2.05-2.18
Energy Gap (ΔE, eV) 4.174.154.254.23
Dipole Moment (Debye) 3.454.124.805.65
Relative Free Energy (ΔG, kcal/mol) 0.00+1.850.00+0.65
Data Interpretation & Causality
  • Thermodynamic Preference: In the gas phase, the 1H-tautomer is thermodynamically favored (ΔG = 0.00 kcal/mol) over the 2H-tautomer (+1.85 kcal/mol). This is caused by the steric clash between the bulky phenyl ring at position 3 and the pyrazole N-H proton if it were to reside at position 2.

  • Solvent-Induced Stabilization: When transitioning to an aqueous environment (PCM: Water), the energy gap between the tautomers narrows significantly to +0.65 kcal/mol. This is a direct result of the 2H-tautomer possessing a higher dipole moment (5.65 D vs 4.80 D in water). The highly polar solvent preferentially stabilizes the more polar tautomer, demonstrating why gas-phase calculations alone are insufficient for predicting biological behavior.

  • Chemical Hardness: The consistently large HOMO-LUMO gap (~4.17 to 4.25 eV) across all states confirms that the 3-phenyl-1H-pyrazole-4-carboximidamide scaffold is chemically "hard" and kinetically stable, which is a highly desirable trait for [3].

Conclusion

Theoretical studies utilizing robust, self-validating DFT protocols reveal that 3-phenyl-1H-pyrazole-4-carboximidamide is a highly stable pharmacophore. Its stability is governed by a delicate balance of steric relief (favoring the 1H-tautomer) and dipole-mediated solvent stabilization (which increases the viability of the 2H-tautomer in biological media). By applying diffuse and polarized basis sets alongside continuous solvation models, drug development professionals can accurately predict the reactive behavior and binding conformations of this critical intermediate.

References

  • Theoretical evaluation of 1-aryl-1H-pyrazole-4-carboximidamides compounds. Journal of the Brazilian Chemical Society, 2011. URL: [Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 2006. URL:[Link]

  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 2012. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI Molecules, 2018. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for Assessing the Anti-Inflammatory Activity of Pyrazole Compounds

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application: Screening and validation of novel heterocyclic anti-inflammatory agents Introduction and Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application: Screening and validation of novel heterocyclic anti-inflammatory agents

Introduction and Mechanistic Rationale

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a highly privileged scaffold in anti-inflammatory drug discovery[1]. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity, pyrazole derivatives like celecoxib were rationally designed to exploit the larger hydrophobic side pocket of COX-2[2].

However, modern pyrazole drug development has moved beyond simple COX-2 inhibition. Novel multi-target pyrazole derivatives are now synthesized to simultaneously inhibit COX-2, 5-lipoxygenase (5-LOX), and upstream signaling cascades such as the NF-κB and p38 MAPK pathways[2][3]. By suppressing NF-κB endonuclear translocation, these compounds attenuate the transcription of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[3][4].

To rigorously evaluate a novel pyrazole compound, a tiered, self-validating experimental pipeline is required. This guide details a comprehensive three-phase protocol: in vitro macrophage screening, target-specific enzymatic selectivity profiling, and in vivo acute inflammation modeling.

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_enzymatic Phase 2: Target Selectivity cluster_invivo Phase 3: In Vivo Efficacy Start Pyrazole Compound Library RAW RAW 264.7 Macrophages (LPS-Stimulated) Start->RAW Assays Griess Assay (NO) ELISA (TNF-α, IL-6) Western Blot (COX-2/iNOS) RAW->Assays COX Enzymatic EIA COX-1 vs COX-2 Assays->COX Lead Selection Carrageenan Rat Paw Edema Model (1% Carrageenan) COX->Carrageenan High SI Index Pleth Plethysmometer Readout (0-6 hours) Carrageenan->Pleth

Figure 1: Three-phase experimental workflow for the preclinical evaluation of pyrazole anti-inflammatory compounds.

Phase 1: In Vitro Screening in RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is the gold standard for in vitro anti-inflammatory screening. When stimulated with Lipopolysaccharide (LPS)—a component of Gram-negative bacterial cell walls—the Toll-like Receptor 4 (TLR4) is activated, triggering a massive upregulation of iNOS and COX-2[5][6].

Critical Pre-Assay Considerations (Causality & Logic)
  • Cell Morphology: Ensure RAW 264.7 cells are in an unprimed state prior to the assay. Under a microscope, they should appear round and bulging. High degrees of arborization (dendrite-like protrusions) indicate premature activation or stress, which will blunt the LPS response[7].

  • Media Composition: Use high-glucose DMEM with 10% heat-inactivated FBS. Avoid excessive glutamine or pyruvate supplements right before drug treatment, as these metabolites can artificially dampen the inflammatory burst[7].

Step-by-Step Protocol: LPS Stimulation and Griess Assay
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow adherence[5][6].

  • Pre-treatment: Aspirate the media. Pre-treat the cells with varying concentrations of the pyrazole derivative (e.g., 1, 5, 10, 50 µM) dissolved in DMSO (final DMSO concentration <0.1% to avoid cytotoxicity) for 1 hour[5][8].

  • LPS Challenge: Add LPS (from E. coli or Salmonella) to a final concentration of 100 ng/mL to 1 µg/mL. Incubate for 24 hours[7][9].

  • Nitric Oxide (NO) Measurement: Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes[9].

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite ( NaNO2​ ) standard curve.

  • Cytokine ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 using commercial ELISA kits, measuring absorbance at 450 nm[6][8].

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB / MAPK Signaling TLR4->NFKB COX2 COX-2 / iNOS Expression NFKB->COX2 Mediators PGE2, NO, IL-6, TNF-α (Inflammation) COX2->Mediators Pyrazole Pyrazole Derivatives Pyrazole->NFKB Upstream Pathway Suppression Pyrazole->COX2 Direct Enzymatic Inhibition

Figure 2: Molecular mechanism of LPS-induced inflammation and dual-target intervention points by novel pyrazoles.

Phase 2: Target Selectivity (COX-1 vs. COX-2 Enzymatic Assay)

Because COX-1 is constitutively expressed and responsible for cytoprotective prostaglandin production in the gastric mucosa, selective inhibition of COX-2 over COX-1 is the primary safety benchmark for pyrazole compounds[2][10].

Protocol: Enzyme Immunoassay (EIA)
  • Preparation: Utilize a commercial COX fluorescent or EIA inhibitor screening kit containing ovine COX-1 and human recombinant COX-2 enzymes[11].

  • Incubation: Incubate the enzymes with the pyrazole test compounds at various concentrations (0.01 µM to 100 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (the natural substrate) to initiate the reaction.

  • Termination & Reading: Stop the reaction after 2 minutes. Measure the production of Prostaglandin E2 (PGE2) via competitive ELISA.

  • Data Analysis: Calculate the IC50​ for both isoforms. The Selectivity Index (SI) is calculated as:

    SI=IC50​(COX−2)IC50​(COX−1)​

    (A higher SI indicates a safer, more COX-2 selective profile).

Phase 3: In Vivo Efficacy via Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a highly reproducible in vivo assay for acute inflammation[12][13].

Mechanistic Causality of the Model

Subplantar injection of carrageenan (a sulfated polysaccharide) elicits a distinct biphasic inflammatory response:

  • Early Phase (0–2.5 hours): Driven by the release of histamine, serotonin, and bradykinin, increasing vascular permeability[12].

  • Late Phase (3–6 hours): Driven heavily by the overproduction of prostaglandins (PGE2) via COX-2 upregulation, accompanied by neutrophil infiltration[12].

  • Interpretation Logic: Standard pyrazole COX-2 inhibitors (like celecoxib) will show maximal efficacy during the late phase. If a novel pyrazole also inhibits the early phase, it indicates a secondary, non-COX-dependent mechanism of action (e.g., direct cytokine or histamine suppression)[12].

Step-by-Step Protocol
  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle Control, Positive Control (e.g., Celecoxib or Indomethacin 10 mg/kg), and Test Pyrazoles (e.g., 10, 25, 50 mg/kg)[1][12].

  • Baseline Measurement ( V0​ ): Measure the initial volume of the right hind paw of each rat using a plethysmometer (water displacement method)[1][12].

  • Dosing: Administer the compounds orally (p.o.) via gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% κ -carrageenan suspension (in 0.9% sterile saline) into the subplantar region of the right hind paw[12][14]. Insert the needle ~1 mm into the callus to ensure uniform delivery[13].

  • Time-Course Measurement ( Vt​ ): Measure paw volumes at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection[1][12].

  • Euthanasia & Tissue Collection: At 6 hours, euthanize the animals. Paws can be transected at the malleoli and weighed, or tissue can be homogenized for ex vivo PGE2 and cytokine quantification[13][15].

Data Analysis

Calculate the percentage of edema inhibition using the formula:

% Inhibition=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100

Quantitative Data Presentation

Below is a structured data presentation summarizing expected pharmacological profiles for a standard reference pyrazole (Celecoxib) versus a theoretical novel multi-target pyrazole derivative (Compound X).

CompoundRAW 264.7 NO Inhibition IC50​ (µM)COX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle N/AN/AN/AN/A0%0%
Celecoxib 12.4 ± 1.2>1000.04>250045.2%78.4%
Indomethacin 18.5 ± 2.10.020.350.0552.1%68.5%
Novel Pyrazole X 3.2 ± 0.445.50.15303.368.3%85.1%

Note: Compound X exhibits superior NO inhibition and early-phase (3h) edema inhibition compared to Celecoxib, suggesting dual COX-2/NF-κB pathway suppression, while maintaining a safe COX-2 selectivity index.

References

  • Whiteley, P. E. (2001). "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat." Current Protocols in Pharmacology. Available at:[Link]

  • "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Inotiv. Available at:[Link]

  • Miles, L. (2025). "κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol." ResearchGate. Available at: [Link]

  • Siddiqui, S. S. A., et al. "2.7. Carrageenan-induced paw edema assay." Bio-protocol. Available at: [Link]

  • "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). Available at: [Link]

  • "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." Taylor & Francis. Available at:[Link]

  • "Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years." PMC. Available at:[Link]

  • "Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity." ResearchGate. Available at: [Link]

  • "Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice: Measurement of COX-2 and iNOS protein expression." PMC. Available at:[Link]

  • "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." Semantic Scholar. Available at:[Link]

  • "Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages." PMC. Available at: [Link]

  • "Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation." PLOS. Available at: [Link]

  • "Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages." ACS Omega. Available at:[Link]

Sources

Application

Advanced Analytical Techniques for the Comprehensive Characterization of Pyrazole Derivatives: Application Note &amp; Protocols

Introduction Pyrazole derivatives form the core scaffold of numerous blockbuster therapeutics, including COX-2 inhibitors (e.g., celecoxib) and JAK inhibitors (e.g., ruxolitinib). However, the structural characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazole derivatives form the core scaffold of numerous blockbuster therapeutics, including COX-2 inhibitors (e.g., celecoxib) and JAK inhibitors (e.g., ruxolitinib). However, the structural characterization of these nitrogen-rich heterocycles presents unique analytical hurdles. Unsubstituted N-1 pyrazoles frequently exhibit rapid prototropic (annular) tautomerism, complicating spectral interpretation, while functionalized derivatives often yield complex regioisomeric mixtures during synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic analytical checklists. Here, we explore the causality behind advanced characterization techniques—detailing exactly why specific parameters are chosen and how to build self-validating experimental workflows.

Analytical Strategy & Workflow

AnalyticalWorkflow Sample Pyrazole Derivative (Purified Isolate) NMR NMR Spectroscopy (VT-NMR, 2D NOESY/HMBC) Sample->NMR LCMS LC-HRMS (ESI+, MS/MS) Sample->LCMS Solid Solid-State Analysis (FTIR, SCXRD) Sample->Solid Tautomer Resolve Annular Tautomerism & Regiochemistry NMR->Tautomer Mass Exact Mass (<3 ppm error) & Fragmentation Profiling LCMS->Mass Crystal Absolute Configuration & H-Bonding Networks Solid->Crystal

Multimodal analytical workflow for the structural elucidation of pyrazole derivatives.

Section 1: Resolving Tautomerism and Regiochemistry via Advanced NMR

Causality & Scientific Rationale

Unsubstituted 1H-pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 atoms in solution (1)[1]. At ambient temperatures, this dynamic process is faster than the NMR timescale, resulting in signal broadening or time-averaged chemical shifts for the C3 and C5 positions (2)[2]. To resolve this, Variable Temperature (VT) NMR is deployed. Lowering the temperature decreases the kinetic energy of the system, slowing the proton exchange until it falls below the NMR timescale. This allows the distinct signals of individual tautomers to be observed.

Furthermore, synthesizing N-substituted pyrazoles often yields mixtures of regioisomers (e.g., 1,3- vs. 1,5-disubstituted). 2D NOESY experiments are critical here; observing a through-space Nuclear Overhauser Effect (NOE) between the N-substituent and the adjacent C5-proton provides unambiguous proof of regiochemistry (3)[3].

Self-Validating Protocol: VT-NMR & 2D NOESY
  • Sample Preparation : Dissolve 5–10 mg of the purified pyrazole derivative in 0.6 mL of a highly deuterated, low-freezing-point solvent (e.g., CDCl₃ or CD₂Cl₂).

    • Validation Check: Ensure the solution is completely clear; particulate matter distorts magnetic field homogeneity and ruins resolution.

  • Baseline Acquisition (25°C) : Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra. Identify broadened signals in the aromatic region, typically around δ 138–154 ppm for C3/C5 carbons ().

  • VT-NMR Execution : Gradually lower the probe temperature in 10°C increments (down to -50°C if necessary). Allow exactly 5 minutes of thermal equilibration at each step before acquiring a ¹H spectrum.

    • Validation Check: The execution is validated when the broadened C3/C5 signals split into sharp, distinct peaks (decoalescence), confirming the presence of distinct tautomeric states (1)[1].

  • Regiochemical Assignment : Set up a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Validation Check: The regiochemistry is definitively validated if NOE cross-peaks are observed between the N-alkyl/aryl protons and the C5-H pyrazole proton (3)[3].

Section 2: Exact Mass and Purity Determination via LC-HRMS

Causality & Scientific Rationale

While NMR establishes atomic connectivity, High-Resolution Mass Spectrometry (HRMS) is mandatory for confirming the exact elemental composition and ruling out isobaric impurities. Pyrazole derivatives, possessing a basic imine-like nitrogen, are highly amenable to positive-ion Electrospray Ionization (ESI+), readily forming [M+H]⁺ adducts (4)[4]. The use of an acidic mobile phase modifier (formic acid) drives this protonation, ensuring high ionization efficiency. Furthermore, MS/MS fragmentation profiling helps elucidate structural sub-units, such as the characteristic cleavage of N-substituents or the loss of N₂ from the pyrazole core.

Self-Validating Protocol: LC-HRMS
  • Sample Preparation : Prepare a 1 mg/mL stock in HPLC-grade acetonitrile. Dilute to 5 µg/mL in 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation : Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry : Operate the Q-TOF or Orbitrap in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Validation : Extract the exact mass chromatogram.

    • Validation Check: The instrument calibration and molecular identity are validated if the measured m/z of the[M+H]⁺ ion deviates from the theoretical calculated mass by less than 3 ppm (). Analyze the MS/MS spectra for logical neutral losses to confirm the structural scaffold.

Section 3: Solid-State Profiling via FTIR and X-ray Crystallography

Causality & Scientific Rationale

In the solid state, pyrazoles form robust intermolecular hydrogen-bonded networks (e.g., N-H···N interactions) (5)[5]. Fourier Transform Infrared (FTIR) spectroscopy is used to rapidly identify these interactions; a broadened N-H stretching band indicates extensive hydrogen bonding. Single-Crystal X-ray Diffraction (SCXRD) is the ultimate arbiter for absolute configuration and solid-state tautomeric preference. By precisely measuring bond lengths (e.g., distinguishing a C=N double bond from a C-N single bond), SCXRD pinpoints exactly where the mobile proton resides in the crystal lattice.

Self-Validating Protocol: Crystallization & FTIR
  • FTIR Analysis : Prepare a KBr pellet (1 mg sample ground with 100 mg anhydrous KBr). Scan from 4000 to 400 cm⁻¹.

    • Validation Check: The presence of a sharp C=N stretch (1520–1560 cm⁻¹) and a broad N-H stretch (3100–3300 cm⁻¹) validates the intact pyrazole functional groups (4)[4].

  • Crystallization : Dissolve 30 mg of the compound in a minimum volume of ethyl acetate. Slowly layer hexanes on top and allow undisturbed diffusion at 4°C.

  • SCXRD : Mount a high-quality single crystal on the diffractometer.

    • Validation Check: The structural model is validated when the R-factor (residual factor) drops below 5%, confirming an accurate representation of the absolute configuration and hydrogen-bonding network (5)[5].

Quantitative Data Summary

Analytical TechniqueTarget DataTypical Parameters / ObservationsValidation Metric
VT-NMR (¹H/¹³C) Prototropic tautomerism resolutionCDCl₃ or CD₂Cl₂, 25°C down to -50°CDecoalescence of C3/C5 signals
2D NOESY NMR Regiochemical assignment300–500 ms mixing timeCross-peaks between N-substituent and C5-H
LC-HRMS (ESI+) Exact mass, elemental compositionC18 column, 0.1% FA modifier, ESI+Mass error < 3 ppm
FTIR Spectroscopy Functional groups, H-bondingKBr pellet, 4000–400 cm⁻¹Sharp C=N (~1520 cm⁻¹), Broad N-H (~3200 cm⁻¹)
X-ray Crystallography Absolute configuration, solid-state tautomerSingle crystal, Mo Kα radiationR-factor < 5%

References

  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.1

  • New Journal of Chemistry (RSC Publishing). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. 4

  • Beilstein Journal of Organic Chemistry. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. 2

  • Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. 6

  • MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. 3

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • ResearchGate. A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. 5

Sources

Method

Application Note: Development and Validation of Pyrazole-Based Corrosion Inhibitors for Steel in Acidic Environments

Introduction & Mechanistic Overview The protection of industrial metals, particularly mild and carbon steel, against aggressive acidic environments (such as those encountered during acid pickling, industrial cleaning, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The protection of industrial metals, particularly mild and carbon steel, against aggressive acidic environments (such as those encountered during acid pickling, industrial cleaning, and oilwell acidizing) remains a critical materials science challenge. Recently, pyrazole derivatives have emerged as highly effective, environmentally benign corrosion inhibitors[1].

Pyrazoles are five-membered, nitrogen-containing heterocyclic compounds. Their superior inhibitory performance stems from their unique molecular architecture: the presence of two vicinal (1,2-) nitrogen atoms and a highly delocalized π -electron system[1]. These features grant pyrazoles "non-innocent" ligand properties, allowing them to act as strong electron donors to the vacant d-orbitals of iron while simultaneously accepting electrons via back-donation[1].

Mechanism of Action

The primary mechanism of pyrazole-based inhibitors is the formation of a protective, hydrophobic monolayer at the metal-solution interface[2]. In highly acidic media (e.g., 1M HCl), pyrazole molecules can exist in both neutral and protonated forms:

  • Physisorption: Protonated pyrazole species interact electrostatically with the pre-adsorbed chloride ions ( Cl− ) on the positively charged steel surface[3].

  • Chemisorption: Neutral pyrazole molecules displace water molecules and form coordinate covalent bonds directly with the metal surface[2].

This dual-action adsorption typically follows the Langmuir adsorption isotherm , and electrochemical testing consistently classifies these compounds as mixed-type inhibitors —meaning they simultaneously retard both the anodic dissolution of iron and the cathodic evolution of hydrogen gas[4][5].

Mechanism A Acidic Environment (1M HCl) B Steel Surface (Fe vacant d-orbitals) A->B Corrosive Attack (Anodic dissolution & Cathodic H2 evolution) C Pyrazole Inhibitor (Vicinal N atoms, π-electrons) D Physisorption (Electrostatic interactions) C->D Protonated form in acid E Chemisorption (Coordinate covalent bonds) C->E Neutral form electron donation F Protective Hydrophobic Layer (Mixed-type Inhibition) D->F E->F F->B Blocks active sites & displaces H2O

Caption: Mechanistic pathway of pyrazole adsorption and protective layer formation on steel surfaces.

Comparative Efficacy of Pyrazole Derivatives

To benchmark the development of new pyrazole inhibitors, it is essential to compare their performance against established derivatives. The table below summarizes the quantitative inhibition efficiencies of various recently developed pyrazole compounds tested on steel in 1M HCl.

Inhibitor CompoundAbbreviationOptimal ConcentrationInhibition Efficiency (%)Mechanism / IsothermReference
Bispyranopyrazole-1BP-1 1.72×10−4 M> 95.0%Mixed-type / Langmuir[2]
1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acidB5MPyAc 103 µM94.77%Mixed-type / Langmuir[4]
1,5-diallyl-1H-pyrazolo [3,4-d] pyrimidin-4 (5H)-onePPD 10−3 M94.0%Mixed-type / Langmuir[6]
Tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrileTPP200 ppm96.83%Mixed-type / Langmuir[7]
1-benzyl-5-methyl-N-(o-tolyl)-1H-pyrazole-3-carboxamideBPCP300 ppm88.2%Mixed-type / Langmuir[8]

Standardized Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the evaluation of a novel pyrazole corrosion inhibitor must follow a strict sequential workflow, transitioning from macroscopic thermodynamic measurements to microscopic kinetic profiling.

Workflow cluster_electro 3. Electrochemical Profiling (3-Electrode Cell) P1 1. Inhibitor Preparation (Synthesis & NMR/FTIR) P2 2. Gravimetric Analysis (Weight Loss over 24h) P1->P2 E1 OCP Stabilization (Steady-State) P2->E1 E2 EIS (Charge Transfer Resistance) E1->E2 E3 PDP (Anodic/Cathodic Slopes) E2->E3 P4 4. Surface Characterization (SEM, EDX, XPS) E3->P4 P5 5. Computational Validation (DFT, MD Simulations) P4->P5

Caption: Integrated experimental workflow for the comprehensive evaluation of corrosion inhibitors.

Protocol A: Gravimetric (Weight Loss) Measurement

Gravimetric analysis provides a direct, empirical measurement of the corrosion rate and is essential for calculating thermodynamic parameters (e.g., activation energy, ΔGads​ )[9].

Materials: Mild steel coupons (e.g., 2.0×2.0×0.1 cm), 1M HCl solution, analytical balance (0.1 mg precision), thermostatic water bath, SiC abrasive paper (grades 400 to 1200), acetone.

Step-by-Step Methodology:

  • Surface Preparation: Abrade the steel coupons sequentially with SiC paper from 400 up to 1200 grit. Causality: Uniform surface roughness ensures reproducible adsorption kinetics and eliminates localized defect-driven corrosion.

  • Degreasing: Wash the coupons with distilled water, degrease ultrasonically in acetone for 5 minutes, and dry in warm air. Weigh the initial mass ( W1​ ).

  • Immersion: Suspend the coupons in 100 mL of 1M HCl (control) and 1M HCl containing varying concentrations of the pyrazole inhibitor.

  • Thermostatic Incubation: Maintain the solutions in a thermostatic bath at 298 K for exactly 24 hours. Repeat at elevated temperatures (e.g., 308 K, 318 K) to extract thermodynamic activation parameters[8].

  • Post-Immersion Cleaning: Remove the coupons, scrub gently with a bristle brush under running water to remove loosely adherent corrosion products, rinse with acetone, dry, and re-weigh ( W2​ ).

  • Validation & Calculation: Calculate the corrosion rate ( CR​ ) and Inhibition Efficiency ( ηWL​% ) using the formula: ηWL​%=CR(control)​CR(control)​−CR(inhibitor)​​×100 . Self-Validation: Perform all tests in triplicate; standard deviation must not exceed 3%[9].

Protocol B: Electrochemical Measurements (EIS & PDP)

Electrochemical techniques provide real-time kinetic data regarding the charge transfer processes at the metal-solution interface[7].

Setup: A standard three-electrode cell connected to a potentiostat.

  • Working Electrode (WE): Mild steel embedded in epoxy resin with exactly 1 cm² exposed area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): Platinum foil (large surface area).

Step-by-Step Methodology:

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 30–60 minutes without applying any external current.

    • Causality: This waiting period is critical. It allows the system to reach a steady-state corrosion potential ( Ecorr​ ) where the anodic and cathodic reaction rates are perfectly balanced. Proceeding without a stable OCP will severely skew subsequent impedance data[5].

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC sinusoidal potential (10 mV peak-to-peak) around the stabilized OCP, sweeping the frequency from 100 kHz down to 10 mHz.

    • Causality: A small amplitude (10 mV) is used to maintain the pseudo-linearity of the current-voltage response. High frequencies capture the uncompensated solution resistance ( Rs​ ), while low frequencies capture the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) associated with the protective pyrazole film[4].

    • Validation: EIS is strictly non-destructive and must always be performed before PDP.

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1.0 mV/s.

    • Causality: A slow scan rate minimizes the capacitive charging current and maintains steady-state conditions at the electrode surface. Extrapolating the linear Tafel regions yields the corrosion current density ( icorr​ ). If the shift in Ecorr​ is less than 85 mV compared to the blank, the pyrazole is confirmed as a mixed-type inhibitor[5].

Surface & Computational Validation

To close the loop on the E-E-A-T framework, macroscopic results must be validated by microscopic and theoretical evidence:

  • Surface Analysis (SEM/EDX & XPS): Following 24-hour immersion, analyze the steel surface. SEM will reveal a smooth surface in the presence of the inhibitor compared to deep pitting in the control. XPS is utilized to confirm chemisorption by detecting shifts in the binding energies of the Nitrogen 1s and Iron 2p peaks, proving the formation of the Fe-Pyrazole complex[5][10].

  • Computational Modeling (DFT & MD): Density Functional Theory (DFT) is used to calculate the EHOMO​ and ELUMO​ of the pyrazole molecule, identifying the specific nitrogen atoms responsible for electron donation. Molecular Dynamics (MD) simulations validate the parallel orientation of the pyrazole ring relative to the Fe (110) surface, maximizing surface coverage and inhibition efficiency[4][11].

References

  • A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption Elsevier Pure[Link]

  • Bispyranopyrazoles as Green Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Approach ACS Omega / PMC[Link]

  • Ketoprofen as an innovative corrosion inhibitor for mild steel in acid: Experimental insights using advanced analytical techniques Arabian Journal of Chemistry[Link]

  • Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches ResearchGate[Link]

  • Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution ResearchGate[Link]

  • Electrochemical investigation of Substituted Pyranopyrazoles Adsorption on Mild Steel in Acid Solution ACS Publications[Link]

  • Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative MDPI[Link]

  • Investigation of the corrosion inhibition effect of 3-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (TPP) on mild steel in hydrochloric acid Taylor & Francis[Link]

  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study ResearchGate[Link]

  • Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment ResearchGate[Link]

  • Experimental Design Modelization and Optimization of Pickling Process Parameters for Corrosion Inhibition in Steel Construction MDPI[Link]

Sources

Application

Application Notes and Protocols for the Antimicrobial Evaluation of 3-Phenyl-1H-pyrazole-4-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent di...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of new therapeutic agents.[5]

This document provides detailed application notes and experimental protocols for the investigation of 3-phenyl-1H-pyrazole-4-carboximidamide and its derivatives as potential antimicrobial agents. While specific research on this exact molecule is emerging, the broader class of pyrazole-carboxamides and pyrazole-carboximidamides has shown significant promise.[2][6][7] These guidelines are designed to provide researchers with a robust framework for the systematic evaluation of their antimicrobial efficacy, from initial screening to more detailed mechanistic studies.

Physicochemical Properties and Synthesis Overview

The 3-phenyl-1H-pyrazole-4-carboximidamide scaffold is characterized by a phenyl group at the 3-position and a carboximidamide (amidine) group at the 4-position of the pyrazole ring. The amidine group, being a strong base, is often protonated at physiological pH, which can influence the compound's solubility, cell permeability, and interaction with biological targets.

The synthesis of pyrazole-4-carboxamide derivatives, which are structurally related to the target compound, often involves a multi-step process. A common route includes the initial synthesis of a pyrazole-4-carboxylate ester, followed by amidation.[2][4] For instance, the reaction of phenylhydrazine with diethyl ethoxymethylene malonate can yield an ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate intermediate.[2]

Core Principles of Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing is to determine the in vitro activity of a compound against a range of clinically relevant microorganisms. The key parameters measured are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): The lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.

PART 1: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative technique used to determine the MIC of a compound against bacteria and fungi in a liquid medium.

Rationale: The broth microdilution method is a standardized and widely accepted technique that allows for the efficient testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.

Materials:

  • 3-phenyl-1H-pyrazole-4-carboximidamide (or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth and DMSO)

  • Incubator

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare stock solution of 3-phenyl-1H-pyrazole-4-carboximidamide in DMSO Serial_Dilution Perform 2-fold serial dilutions of the compound in a 96-well plate with broth Compound_Prep->Serial_Dilution Inoculum_Prep Prepare microbial inoculum adjusted to 0.5 McFarland standard Inoculation Inoculate wells with the prepared microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate plates at appropriate temperature and duration Inoculation->Incubate Controls Include positive (antibiotic), negative (DMSO), and sterility (broth only) controls Controls->Incubate Read_Results Visually inspect for growth or measure absorbance to determine MIC Incubate->Read_Results Antibiofilm_Workflow cluster_prep Preparation cluster_assay Biofilm Formation cluster_analysis Quantification Inoculum_Prep Prepare standardized microbial inoculum Plate_Setup Add inoculum and compound to a 96-well plate Inoculum_Prep->Plate_Setup Compound_Prep Prepare serial dilutions of the test compound Compound_Prep->Plate_Setup Incubation Incubate to allow biofilm formation Plate_Setup->Incubation Wash Wash to remove planktonic cells Incubation->Wash Stain Stain with crystal violet Wash->Stain Quantify Solubilize stain and measure absorbance Stain->Quantify

Caption: Workflow for the Crystal Violet-based Antibiofilm Assay.

Step-by-Step Procedure (Crystal Violet Method):

  • Assay Setup: In a 96-well flat-bottomed plate, add 100 µL of microbial inoculum and 100 µL of the test compound at various concentrations (typically at and below the MIC).

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • Washing: Carefully discard the medium and wash the wells gently with sterile PBS to remove non-adherent (planktonic) cells.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 15 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-590 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.

PART 2: Data Presentation and Interpretation

Table 1: Antimicrobial Activity of Pyrazole-Carboximidamide Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
(Trifluoromethyl)phenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide HClSalmonella spp.62.5 (MIC₉₀)[6]
Bromophenyl-substituted 4,5-dihydro-1H-pyrazole-1-carboximidamide HClSalmonella spp.>62.5[6]
Pyrazole-4-carboxamide derivative 6a Bacillus subtilis-[7]
Pyrazole-4-carboxamide derivative 6f Staphylococcus aureus-[7]
Pyrazole-4-carboxamide derivative 6g Escherichia coli-[7]

Note: Specific MIC values for compounds 6a, 6f, and 6g were not provided in the abstract, but they were highlighted as having better antimicrobial activities. [7]

PART 3: Mechanistic Insights and Scientific Integrity

Potential Mechanisms of Action

The precise mechanism of action for 3-phenyl-1H-pyrazole-4-carboximidamide is yet to be fully elucidated. However, studies on various pyrazole derivatives suggest several potential molecular targets:

  • DNA Gyrase and Topoisomerase Inhibition: Some pyrazole-thiazole hybrids have been shown to target topoisomerase II and IV, essential enzymes for DNA replication and repair. [8]Molecular docking studies have also predicted the binding of pyrazole derivatives to DNA gyrase. [8]* Cell Wall Disruption: Certain naphthyl-substituted pyrazole-derived hydrazones have been found to disrupt the bacterial cell wall. [8]* Inhibition of Essential Metabolic Pathways: The diverse biological activities of pyrazoles suggest they may interfere with various cellular processes. [2][4] Proposed Mechanism of Action Pathway (Hypothetical):

Mechanism_of_Action cluster_compound Pyrazole Compound cluster_cell Microbial Cell cluster_effect Cellular Effect Compound 3-Phenyl-1H-pyrazole- 4-carboximidamide Cell_Entry Cell Entry Compound->Cell_Entry Target1 DNA Gyrase / Topoisomerase Cell_Entry->Target1 Target2 Cell Wall Synthesis Cell_Entry->Target2 Target3 Other Metabolic Pathways Cell_Entry->Target3 DNA_Damage Inhibition of DNA Replication Target1->DNA_Damage Cell_Lysis Cell Lysis Target2->Cell_Lysis Metabolic_Disruption Metabolic Disruption Target3->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Cell_Lysis->Cell_Death Metabolic_Disruption->Cell_Death

Sources

Method

Application Note: Evaluation of Pyrazole-Based Benzenesulfonamides as Isoform-Selective Carbonic Anhydrase Inhibitors

Introduction & Mechanistic Rationale Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While cytosolic isoforms (hCA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water into bicarbonate and protons. While cytosolic isoforms (hCA I and hCA II) are essential for normal physiological functions, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in solid tumors under hypoxic conditions, where they drive extracellular acidification and promote metastasis[1],[2].

The development of pyrazole-based benzenesulfonamides has emerged as a leading strategy for designing isoform-selective CA inhibitors. The mechanistic rationale relies on a dual-pharmacophore approach:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) deprotonates to coordinate directly with the Zn2+ ion in the enzyme's catalytic pocket, displacing the zinc-bound hydroxide[3].

  • Tail Approach: The pyrazole ring acts as a rigid, tunable scaffold. By modifying the substituents on the pyrazole ring (e.g., adding bulky phenyl ureas or chroman-2,4-dione scaffolds), researchers can exploit the structural differences between the hydrophobic and hydrophilic halves of the active site cavity, sterically hindering binding to off-target hCA I/II while maximizing affinity for tumor-associated hCA IX/XII[1],[2].

HypoxiaPathway Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation & HRE Binding HIF1a->Nucleus CA9 CA9 Gene Transcription Nucleus->CA9 CAIX Transmembrane CA IX Overexpression CA9->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification CO2 Hydration Inhibitor Pyrazole-Sulfonamide Inhibitor Inhibitor->CAIX Zinc Chelation

Hypoxia-induced CA IX signaling pathway and targeted intervention by pyrazole inhibitors.

Assay Design & Causality

To accurately determine the inhibition constant ( Ki​ ) of pyrazole derivatives, the Stopped-Flow CO2​ Hydration Assay (Khalifah method) is the gold standard[4],[2].

Why Stopped-Flow over Esterase Assays? Many screening protocols utilize 4-nitrophenyl acetate (4-NPA) to measure the esterase activity of CAs. However, esterase activity is a secondary, non-physiological function of the enzyme. The physiological hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard spectrophotometers cannot capture this initial linear rate; therefore, stopped-flow pneumatics are mandatory to monitor the reaction within a 10–50 millisecond window[2].

Self-Validating System Design: To ensure the protocol acts as a self-validating system, three internal controls must be established:

  • Buffer Causality: 20 mM HEPES (pH 7.5) is utilized because it is strictly non-coordinating. Tris or phosphate buffers can weakly interact with the active site zinc, skewing kinetic data[2],[5].

  • Ionic Strength Control: 20 mM Na2​SO4​ is added to maintain constant ionic strength. The sulfate anion is chosen because, unlike chloride ( Cl− ), it does not act as a weak CA inhibitor[4],[2].

  • Baseline Verification: Acetazolamide (AAZ) must be run in parallel as a positive control. If the Ki​ of AAZ deviates from ~250 nM (hCA I) or ~12 nM (hCA II), the recombinant enzyme batch is considered degraded and must be discarded[1],[3].

AssayWorkflow Prep Reagent Prep (Enzyme, Inhibitor, Buffer) Incubate Pre-incubation (15 min, 25°C) Prep->Incubate Mix Stopped-Flow Mixing (CO2 Substrate) Incubate->Mix Measure Kinetic Measurement (Absorbance 557 nm) Mix->Measure Analyze Data Analysis (Calculate Ki) Measure->Analyze

Step-by-step workflow of the stopped-flow CO2 hydration kinetic assay.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Indicator Buffer: Prepare a solution of 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ , and 0.2 mM phenol red. Causality: Phenol red exhibits an absorbance maximum at 557 nm. As the enzyme hydrates CO2​ into HCO3−​ and H+ , the rapid pH drop causes a measurable decay in absorbance at this specific wavelength[4],[2].

  • Substrate Preparation: Bubble pure CO2​ gas into distilled-deionized water at 25°C to create a saturated stock (~34 mM). Prepare serial dilutions to yield working substrate concentrations ranging from 1.7 mM to 17 mM[4].

  • Inhibitor Stocks: Dissolve the synthesized pyrazole benzenesulfonamides in 100% DMSO to create 10 mM stock solutions, then dilute with distilled water (final DMSO concentration in the assay must not exceed 5% to prevent enzyme denaturation).

Phase 2: Enzyme-Inhibitor Pre-Incubation (Critical Step)
  • Dilute recombinant human CA isoforms (hCA I, II, IX, XII) in the indicator buffer to a final enzyme concentration of 10–15 nM.

  • Add varying concentrations of the pyrazole inhibitor to the enzyme solution.

  • Incubate the mixture for 15 minutes at 25°C.

    • Causality: Sulfonamides are slow-binding inhibitors. The primary sulfonamide group must physically displace the zinc-bound water/hydroxide molecule. Skipping this pre-incubation step will result in artificially high initial velocities, leading to a severe underestimation of the compound's potency[4],[5].

Phase 3: Stopped-Flow Kinetic Measurement
  • Load the pre-incubated enzyme-inhibitor mixture into Syringe A of an Applied Photophysics stopped-flow instrument.

  • Load the CO2​ substrate solution into Syringe B.

  • Trigger rapid pneumatic mixing (1:1 volume ratio) and monitor the absorbance decay at 557 nm for a duration of 10 to 50 milliseconds[2].

  • Record the uncatalyzed CO2​ hydration rate (buffer + substrate only) and subtract this baseline from all enzymatic runs to isolate the true catalytic rate.

Phase 4: Data Analysis & SAR Determination
  • Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve.

  • Plot v0​ against substrate concentration to determine Michaelis-Menten parameters ( Vmax​ and Km​ ).

  • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Quantitative Data Interpretation

The structural tuning of the pyrazole scaffold directly dictates the selectivity profile of the inhibitor. As demonstrated in recent literature, incorporating bulky moieties (e.g., 4-methoxy-phenyl ureas) onto the pyrazole ring creates steric clashes within the narrow active sites of hCA I and II, while perfectly anchoring into the wider hydrophobic pockets of the tumor-associated hCA IX and XII[1],[3],[2].

Table 1: Representative Inhibition Profile of Pyrazole-Based Sulfonamides

Compound ClassStructural ModificationhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity Profile
Acetazolamide (AAZ) Reference Drug250.012.125.85.7Broad-spectrum
Pyrazolo[4,3-c]pyridines Chroman-2,4-dione scaffold58.816.9>1000>1000Cytosolic-selective
Pyrazole-carboxamides 5,6-dimethoxy-indene fused3822.06.125.88.5hCA II / IX / XII selective
Pyrazolyl-ureas (SH7) 4-methoxy substitution>10000450.512.44.2Tumor-associated selective

Data synthesized from standardized stopped-flow kinetic assays evaluating pyrazole derivatives against human recombinant CA isoforms[1],[3],[2].

References

  • Angeli, A., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Pharmaceuticals (Basel). URL:[Link]

  • Kucukoglu, K., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences. URL:[Link]

  • Eldehna, W. M., et al. (2024). "4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells." Journal of Medicinal Chemistry. URL:[Link]

  • Hussain, T., et al. (2023). "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII." RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Knorr-Type Pyrazole Synthesis

Welcome to the Technical Support Center for Knorr-type pyrazole synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Knorr-type pyrazole synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields, control regioselectivity, and troubleshoot common mechanistic bottlenecks in heterocyclic library development.

Visualizing the Reaction Workflow & Bottlenecks

Understanding the causality behind yield loss begins with mapping the reaction mechanism. The Knorr synthesis is a two-stage process: an initial condensation followed by an intramolecular cyclization.

G Start Hydrazine + 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Regio Regioisomer Mixture (Steric/Electronic Issues) Start->Regio Unsymmetric Dicarbonyl Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid/Base Activation Stall Stalled Equilibrium (Water Accumulation) Hydrazone->Stall Neutral pH / No Water Removal Pyrazole Pyrazole Product + H2O Cyclization->Pyrazole Dehydration

Mechanistic workflow of Knorr pyrazole synthesis highlighting critical yield-limiting bottlenecks.

FAQs: Troubleshooting Yield & Regioselectivity

Q1: Why does my reaction stall at the hydrazone intermediate without forming the final pyrazole? A1: The Knorr pyrazole synthesis proceeds via a two-step mechanism[1]. While the initial condensation step to form the hydrazone is rapid, the subsequent intramolecular cyclization requires electrophilic activation of the remaining carbonyl group. If your reaction is run at a neutral pH (e.g., pH 7), the initial hydrazone forms but cyclization is completely stalled because the ketone oxygen lacks the protonation necessary to facilitate the second nitrogenous attack[2]. Causality & Solution: Introduce a Brønsted acid catalyst (such as glacial acetic acid) to lower the pH. Acidic conditions markedly accelerate both the imine formation and the pyrazole cyclization steps by protonating the ketone oxygen[2]. Additionally, because the reaction generates water as a byproduct, employing continuous water removal (e.g., via a Dean-Stark apparatus) thermodynamically drives the dehydration step forward[3].

Q2: How can I control regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds? A2: Regioselectivity is primarily dictated by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine[1]. Generally, the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic carbonyl carbon[1]. Causality & Solution: You have two primary avenues for optimization:

  • Electronic Tuning: Introduce an electron-withdrawing group to the 1,3-diketone to selectively activate a specific α -carbonyl, driving the formation of a single, highly pure regioisomer[4].

  • Condition-Dependent Selectivity: Recent Utopia Point Bayesian Optimization (UPBO) studies reveal that switching from traditional acid catalysis to basic conditions (e.g., using MTBE as a solvent with excess methylhydrazine) can reversibly form a hemiaminal intermediate. This allows for highly selective isolation (up to 97:3 ratio) of specific N-alkyl isomers upon dehydrative workup[5].

Q3: What role does solvent choice play in maximizing the yield of complex or fluorinated pyrazoles? A3: Solvent choice directly impacts the keto-enol equilibrium of the 1,3-dicarbonyl precursor, which is the rate-limiting factor for the initial nucleophilic attack[6]. Causality & Solution: Screen protic solvents (like ethanol or 1-propanol) rather than aprotic solvents (like DMF or DMSO). In aprotic environments, the reaction often fails to take place or results in complex mixtures[7]. In protic environments, the rate of pyrazole formation is directly dependent on the relative concentration of the highly reactive ketone tautomer in solution, thereby accelerating reaction kinetics and boosting overall yield[6].

Quantitative Data on Yield Optimization Strategies

Summarizing the literature, the following table compares different optimization strategies and their observed effects on reaction yield and selectivity:

Substrate TypeOptimization StrategyCatalyst / SolventObserved EffectRef
Unsymmetrical 1,3-diketones Electronic tuning (EWG addition)Acidic / EthanolSingle regioisomer isolated (52–85% yield)[4]
N-Methyl pyrazoles Basic condition screening (UPBO)Basic / MTBE97:3 Regioselectivity (98% conversion)[5]
Trifluorinated diketones Solvent-driven Keq​ manipulationProtic solventsAccelerated kinetics via ketone tautomer stabilization[6]
Peptide acyl pyrazoles pH control (Acidic vs Neutral)Aqueous Acid (pH < 7)Overcomes hydrazone stalling; rapid cyclization[2]

Self-Validating Experimental Protocol: Optimized Synthesis of Edaravone

This protocol details the synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) utilizing built-in visual and thermodynamic checkpoints to validate reaction progress without requiring immediate spectroscopic analysis[1][8].

Step 1: Reaction Mixture Preparation In a well-ventilated fume hood, combine ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.0 equiv) in a round-bottom flask[1]. Causality: Maintaining strict equimolar stoichiometry prevents the formation of over-alkylated side products and simplifies downstream purification.

Step 2: Initial Condensation Allow the mixture to stir at ambient temperature. Self-Validation Checkpoint: The condensation reaction is exothermic. The formation of visible water droplets on the walls of the reaction flask confirms the successful formation of the initial hydrazone intermediate[8].

Step 3: Acid-Catalyzed Cyclization Add a catalytic amount of glacial acetic acid (approx. 3 drops per 3 mmol) and a protic solvent (e.g., 1-propanol or ethanol)[3]. Heat the mixture under reflux (approx. 100°C) for 1 hour. Causality: The acid protonates the remaining ester carbonyl, increasing its electrophilicity to drive the intramolecular cyclization and subsequent dehydration[2].

Step 4: Isolation via Precipitation Remove the flask from heat, allow it to cool slowly to room temperature, and then place it in an ice bath[1]. Add a small volume of cold diethyl ether (e.g., 2 mL) in small portions with vigorous stirring[8]. Self-Validation Checkpoint: The sudden transition from a syrupy oil to a crystalline solid indicates successful aromatization and product precipitation. Adding the ether all at once will cause the product to separate as an unworkable oil[8].

Step 5: Purification Filter the precipitate using a Büchner funnel and wash with cold water[3]. Recrystallize the crude product from 95% ethanol. Causality: Care must be taken not to add an excess of ethanol during recrystallization. The pyrazole product is highly soluble in ethanol, and excess solvent will drastically reduce the final isolated yield[8].

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth troubleshooting assistance fo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole carboxamide synthesis. This guide is designed to provide in-depth troubleshooting assistance for common side reactions and synthetic challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive practical experience to help you navigate the complexities of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is low-yielding. What are the common causes and how can I improve it?

Low yields in pyrazole carboxamide synthesis are frequently due to incomplete activation of the pyrazole carboxylic acid, decomposition of the coupling reagent, or the presence of moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze both the activated carboxylic acid intermediate and the coupling reagent.[1] All glassware should be flame- or oven-dried, and anhydrous solvents are essential.

  • Optimize Coupling Reagent and Conditions:

    • Acid Chloride Formation: Conversion of the pyrazole carboxylic acid to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a robust method.[2][3][4] A catalytic amount of N,N-Dimethylformamide (DMF) can facilitate this conversion.[2][3]

    • Peptide Coupling Reagents: Reagents such as HATU, HBTU, or EDC are effective for direct amide bond formation.[2][5][6] These reactions are typically run in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2]

  • Verify Starting Material Purity: Impurities in the pyrazole carboxylic acid or the amine can interfere with the reaction. Ensure starting materials are pure by techniques like recrystallization or chromatography.

Q2: I am observing the formation of a significant amount of a dimeric byproduct. What is it and how can I prevent it?

Dimerization of aminopyrazole starting materials can occur, particularly under certain catalytic conditions, leading to the formation of pyrazole-fused pyridazines or pyrazines.[7] This is a common issue when the pyrazole ring itself has reactive sites prone to coupling.

Causality: Copper-catalyzed oxidative C-H/N-H, C-H/C-H, and N-H/N-H bond coupling can lead to these dimeric structures.[7] The reaction mechanism often involves the formation of radical intermediates.[7]

Mitigation Strategies:

  • Protect Reactive Sites: If the pyrazole ring has a reactive N-H, consider protecting it prior to the coupling reaction.

  • Optimize Catalyst and Reaction Conditions: Avoid conditions known to promote dimerization, such as certain copper catalysts in the presence of oxidants, unless the dimer is the desired product.[7]

Q3: My reaction mixture has turned dark, and I'm seeing multiple spots on my TLC. What could be the cause?

Discoloration and the formation of multiple impurities often point towards decomposition of starting materials or reagents, or the occurrence of undesired side reactions.[8]

Potential Causes and Solutions:

  • Hydrazine Decomposition: If your synthesis starts from a hydrazine derivative, be aware that hydrazines can be sensitive to air and light, leading to oxidation and decomposition.[8] Using fresh, high-purity hydrazine or a more stable salt form can help.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[8]

  • Ring Opening: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[9][10] Careful control of basicity is crucial, especially during the amide coupling step.

  • Side Reactions of Activated Acid: The activated pyrazole carboxylic acid is a reactive intermediate. If the amine is not added in a timely manner, or if other nucleophiles are present, side reactions can occur.

Q4: How can I confirm the structure of my desired product and identify the byproducts?

A combination of chromatographic and spectroscopic techniques is essential for structural confirmation and byproduct identification.[11]

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the reaction progress and the number of components in the mixture.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the main product and identifying impurities.[11][12]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques determine the molecular weight and fragmentation patterns of the components in your mixture, which is invaluable for identifying byproducts.[11]

Troubleshooting Guide: Common Side Reactions

This section provides a more detailed look at specific side reactions, their mechanisms, and targeted troubleshooting protocols.

Side Reaction 1: Hydrolysis of Activated Carboxylic Acid

Problem: The activated pyrazole carboxylic acid (e.g., acyl chloride or O-acylisourea intermediate) reacts with water instead of the desired amine, regenerating the carboxylic acid and reducing the yield of the amide.

Mechanism:

G cluster_0 Hydrolysis of Acyl Chloride AcylChloride Pyrazole-COCl Water H₂O Intermediate Tetrahedral Intermediate CarboxylicAcid Pyrazole-COOH HCl HCl

Troubleshooting Protocol:

StepActionRationale
1Dry Glassware and Solvents Use flame- or oven-dried glassware and anhydrous solvents (e.g., freshly distilled or from a solvent purification system) to minimize water content.
2Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
3Order of Addition Prepare the activated carboxylic acid species in situ and add the amine solution promptly. Avoid long delays where the activated intermediate is exposed to trace moisture.
Side Reaction 2: Regioisomeric Mixture Formation

Problem: When using unsymmetrical precursors for the pyrazole ring synthesis (e.g., an unsymmetrical 1,3-dicarbonyl compound), a mixture of regioisomers can be formed.

Causality: The initial condensation reaction with hydrazine can occur at either of the two carbonyl groups, leading to two different pyrazole regioisomers.[13]

Mitigation Strategies:

  • Choice of Starting Materials: Whenever possible, use symmetrical starting materials to avoid regioselectivity issues.

  • Control of Reaction Conditions: The regioselectivity can sometimes be influenced by reaction conditions such as pH and solvent.[13] A systematic screen of these parameters may be necessary.

  • Chromatographic Separation: If a mixture of regioisomers is unavoidable, purification by column chromatography is often required.

Side Reaction 3: N-Acylation vs. C-Acylation of the Pyrazole Ring

Problem: If the pyrazole ring itself has a reactive N-H or a sufficiently nucleophilic carbon, acylation can occur on the ring in addition to the desired amide formation. The N1 atom of the pyrazole ring can be deprotonated by a strong base, and the resulting nucleophile can react with an electrophile.[9]

Mechanism:

G

Troubleshooting Protocol:

StepActionRationale
1N-H Protection If the pyrazole has an unsubstituted N-H, consider protecting it with a suitable protecting group (e.g., Boc, Trityl) before the amide coupling step.
2Control of Stoichiometry Use a precise stoichiometry of the coupling reagents and amine to minimize excess acylating agent that could react with the pyrazole ring.
3Temperature Control Running the reaction at lower temperatures can sometimes favor the more kinetically controlled and desired amide formation.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Carboxamide Synthesis via the Acid Chloride Method

This protocol describes a common and effective method for synthesizing pyrazole carboxamides.[2][3][4]

Step 1: Acid Chloride Formation

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Add a catalytic amount of DMF (1-2 drops).[2][3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step.[2][3]

Step 2: Amide Formation

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1-1.2 eq) and a base such as triethylamine or pyridine (2.0-2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC.

Step 3: Workup and Purification

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Identification of Byproducts by GC-MS

This protocol provides a general method for analyzing a crude reaction mixture to identify potential side products.[11]

  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture on the GC column.

  • Analyze the mass spectrum of each eluted peak to determine the molecular weight and fragmentation pattern of each component.

  • Compare the obtained mass spectra with spectral libraries or known fragmentation patterns to identify the byproducts.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Actions
Low Yield Incomplete activation, moisture, impure reagentsEnsure anhydrous conditions, optimize coupling reagent, purify starting materials
Dimer Formation Catalytic oxidative coupling of pyrazole ringsProtect reactive N-H, avoid certain catalysts/oxidants
Discoloration/Multiple Spots Reagent decomposition, ring openingUse fresh reagents, inert atmosphere, control basicity
Regioisomers Use of unsymmetrical precursorsUse symmetrical precursors, screen reaction conditions, chromatographic separation
N- or C-Acylation of Pyrazole Reactive pyrazole ringProtect pyrazole N-H, control stoichiometry, lower reaction temperature

References

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

  • Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents - Jetir.Org. Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds - Airitilibrary. Available at: [Link]

  • Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides - Asian Journal of Chemistry. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - MDPI. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. Available at: [Link]

  • Synthesis of the N-acyl pyrazole derivatives - ResearchGate. Available at: [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]

  • Synthesis of pyrazole carboxamide derivatives (51a–q). - ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - Hindawi. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. Available at: [Link]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis - ACS Publications. Available at: [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines - IOSR-JAC. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. Available at: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors - ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method - IJPRA. Available at: [Link]

Sources

Troubleshooting

stability issues of 3-phenyl-1H-pyrazole-4-carboximidamide in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 3-phenyl-1H-pyrazole-4-carboximidamide. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-phenyl-1H-pyrazole-4-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 3-phenyl-1H-pyrazole-4-carboximidamide.

Q1: What are the primary factors that can cause the degradation of 3-phenyl-1H-pyrazole-4-carboximidamide in solution?

A1: The stability of 3-phenyl-1H-pyrazole-4-carboximidamide is influenced by several factors. The primary degradation pathways to consider are hydrolysis of the carboximidamide group, oxidation, and photodegradation. The pyrazole ring itself is an aromatic system, which generally confers stability, but the substituents can introduce vulnerabilities.[1][2] Key factors include:

  • pH: The carboximidamide group is susceptible to both acid- and base-catalyzed hydrolysis.

  • Solvent: Protic solvents (e.g., water, methanol) can participate in hydrolysis or solvolysis. The polarity of the solvent can also affect reaction rates.[3][4][5]

  • Temperature: Elevated temperatures will accelerate the rate of all degradation reactions.[6][7]

  • Light: Many heterocyclic compounds are susceptible to photodegradation.[8][9] It is crucial to protect solutions from light, especially if new peaks appear in your analysis after light exposure.[9][10]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which may manifest as a color change in the solution.[8]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For optimal long-term stability, stock solutions should be prepared in a suitable aprotic solvent, such as anhydrous DMSO or acetonitrile, at a high concentration. General best practices include:

  • Temperature: Store solutions at -20°C or, preferably, -80°C.[8]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[8]

  • Light: Always use amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[8][9]

  • Moisture: Use anhydrous solvents and store in a desiccated environment to minimize water-related degradation.[8]

Q3: My solution of 3-phenyl-1H-pyrazole-4-carboximidamide is turning a brownish color. What is causing this?

A3: A brown discoloration is a common indicator of oxidative degradation.[8] This can be initiated by exposure to air (oxygen), light, or the presence of trace metal impurities. To prevent this, prepare solutions using degassed solvents, store under an inert atmosphere, and protect from light.[8]

Q4: How does the carboximidamide functional group behave in aqueous solutions?

A4: The carboximidamide group is an analog of an amide and is susceptible to hydrolysis, which cleaves the C-N double bond to form the corresponding carboxylic acid (3-phenyl-1H-pyrazole-4-carboxylic acid) and ammonia. This reaction can be catalyzed by both acid and base.[11][12][13] Therefore, maintaining a neutral pH and using buffers with minimal catalytic activity is critical for experiments in aqueous media. The rate of hydrolysis is expected to be significant at pH extremes (e.g., <4 or >9).

Troubleshooting Guide: Stability in Experimental Settings

This guide provides a problem-oriented approach to stability issues you might encounter during your research.

Issue 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis over time.

  • Potential Cause: This is a classic sign of hydrolysis. The primary degradation product, 3-phenyl-1H-pyrazole-4-carboxylic acid, is significantly more polar than the parent carboximidamide and will therefore have a shorter retention time on a C18 column.

  • Causality: The carboximidamide functional group undergoes hydrolysis to a carboxylic acid. In acid-catalyzed hydrolysis, the nitrogen of the C=N bond is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[11][13] In base-catalyzed hydrolysis, hydroxide directly attacks the electrophilic carbon.[11][13]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product.[14]

    • pH Control: Check the pH of your solution. If you are not using a buffer, the compound itself or dissolved CO₂ could be altering the pH. Implement a stable buffer system, ideally in the pH 6.0-7.5 range.

    • Buffer Selection: Be aware that some buffer components (e.g., phosphate, citrate) can actively participate in catalysis. Screen different buffer systems to find one that minimizes the rate of degradation.

    • Temperature Management: Conduct your experiments at the lowest practical temperature. If using an autosampler for HPLC analysis, ensure it is refrigerated (e.g., 4°C) to prevent degradation of samples waiting in the queue.[15]

    • Minimize Time in Aqueous Solution: Prepare aqueous solutions fresh and use them as quickly as possible. For multi-day experiments, consider preparing fresh solutions daily.

Issue 2: The measured concentration of my compound is decreasing, but I don't see any distinct degradation peaks.

  • Potential Cause 1: Precipitation. Your compound may have limited solubility in the aqueous buffer, causing it to slowly precipitate out of solution. This is often mistaken for degradation.

  • Potential Cause 2: Formation of multiple, small, or non-UV active degradation products. The compound might be degrading into several minor products that are difficult to detect, or into products that do not absorb at the analytical wavelength.

  • Potential Cause 3: Adsorption. The compound may be adsorbing to the surface of your storage container (e.g., plastic tubes).

  • Troubleshooting Steps:

    • Check Solubility: Determine the kinetic solubility of your compound in the experimental buffer. Visually inspect your solutions for any cloudiness or particulate matter.

    • Use a Different Analytical Wavelength: If using a UV detector, acquire a full UV spectrum of the parent compound. Analyze your samples at the wavelength of maximum absorbance (λ-max) to improve sensitivity. A photodiode array (PDA) detector is highly recommended to check for the appearance of new peaks at different wavelengths.[8][14]

    • Change Container Material: Switch from plastic to low-adsorption glass vials to test for surface binding.

    • Employ Mass Spectrometry: Use LC-MS analysis, which can detect non-UV active compounds and provide mass information to help identify potential degradants.[14]

Issue 3: My experimental results are inconsistent from day to day.

  • Potential Cause: This is often linked to the stability of the stock solution or the handling of working solutions. Tautomerization of the N-unsubstituted pyrazole ring, facilitated by protic solvents, could also lead to a mixture of isomers with potentially different activities.[8]

  • Causality: Inconsistent results often stem from unrecognized degradation. A stock solution stored improperly may degrade over time, leading to lower effective concentrations in subsequent experiments.

  • Troubleshooting Steps:

    • Stock Solution Qualification: Before starting a new set of experiments, always qualify your stock solution. Dilute a small aliquot and check its purity by HPLC. Compare the peak area to a previously run standard to ensure the concentration has not changed.

    • Solvent Choice: For stock solutions, prioritize aprotic solvents like DMSO or DMF over protic solvents like methanol, which can facilitate tautomerization or act as a nucleophile.[8]

    • Standardize Solution Preparation: Create a strict, documented protocol for preparing all solutions, from stock to final working concentration. Ensure solutions are prepared fresh at the same point before each experiment.

Protocols for Stability Assessment

To ensure the integrity of your results, you must understand the stability profile of 3-phenyl-1H-pyrazole-4-carboximidamide under your specific experimental conditions. A forced degradation study is the most systematic way to achieve this.[9][16][17][18][19]

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.[17][20]

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and any initial impurities.

    • Prepare "stressed" samples as described in Protocol 2.

    • Inject a mixture of the stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all major degradation peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

  • Detection: Use a PDA detector to identify the λ-max for the parent compound and to ensure no co-eluting peaks are present (peak purity analysis).[8][14]

Protocol 2: Forced Degradation (Stress Testing) Study

The goal is to achieve 10-30% degradation of the parent compound to ensure that the primary degradation products are formed and can be reliably detected.[9]

  • Sample Preparation: Prepare solutions of 3-phenyl-1H-pyrazole-4-carboximidamide at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final concentration 0.1 M HCl). Incubate at 60°C.[8] Pull time points at 2, 8, and 24 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.[8] Pull time points at 2, 8, and 24 hours. Neutralize with HCl before injection.

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.[8][9] Pull time points at 2, 8, and 24 hours.

    • Thermal Degradation: Store the solution at 80°C in a sealed vial. Pull time points at 24, 48, and 72 hours. Also, test the solid compound by heating it at 105°C for 24 hours and then dissolving it for analysis.[8][16]

    • Photodegradation: Expose the solution in a quartz cuvette or clear vial to a light source compliant with ICH Q1B guidelines. Run a dark control (wrapped in foil) in parallel.[8][9]

  • Analysis: Analyze all samples using the stability-indicating HPLC method developed in Protocol 1. Calculate the percentage of parent compound remaining and the relative percentage of each degradation product.

Data Presentation
Table 1: Illustrative Forced Degradation Data for 3-phenyl-1H-pyrazole-4-carboximidamide
Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradant Peak (Retention Time)
Control (t=0) 0100.0%-
0.1 M HCl 2478.5%RRT ~0.4 (Hydrolysis Product)
0.1 M NaOH 865.2%RRT ~0.4 (Hydrolysis Product)
3% H₂O₂ 2491.3%RRT ~0.9 (Oxidative Adduct)
Heat (80°C, Soln) 7295.8%Minor peaks
Light (ICH Q1B) 2488.1%RRT ~1.2 (Photodegradant)

This table presents hypothetical data for illustrative purposes. RRT = Relative Retention Time.

Visualizations: Workflows and Pathways
Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving stability issues encountered during experimentation.

G start Stability Issue Observed (e.g., New HPLC Peak, Color Change) check_purity Check Purity & Re-analyze Fresh vs. Old Sample start->check_purity issue_reproducible Is the Issue Reproducible? check_purity->issue_reproducible hydrolysis Suspect Hydrolysis? (e.g., Aqueous Buffer, pH Shift) issue_reproducible->hydrolysis Yes no_reproducible Investigate Analytical Method (e.g., Contamination, Column Bleed) issue_reproducible->no_reproducible No oxidation Suspect Oxidation? (e.g., Color Change, Air Exposure) hydrolysis->oxidation No solve_hydrolysis Control pH with Buffer Use Fresh/Cold Solutions Confirm with LC-MS hydrolysis->solve_hydrolysis Yes photo Suspect Photodegradation? (e.g., Light Exposure) oxidation->photo No solve_oxidation Use Inert Gas (Ar/N2) Degas Solvents Add Antioxidant? oxidation->solve_oxidation Yes solve_photo Use Amber Vials Protect from Light photo->solve_photo Yes end Problem Resolved photo->end No, Further Investigation (Forced Degradation Study) solve_hydrolysis->end solve_oxidation->end solve_photo->end

Caption: Workflow for troubleshooting stability issues.

Potential Degradation Pathway: Hydrolysis

This diagram illustrates the most probable hydrolytic degradation pathway for the compound.

Note: The images in the DOT script above are placeholders. A real implementation would use chemical structure images.

Caption: Primary hydrolytic degradation pathway.

References
  • Gostimir, I., et al. (2011). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. REV.CHIM.(Bucharest). Available at: [Link][6][7]

  • RSC Publishing (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. Available at: [Link][21]

  • ACS Publications (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. Available at: [Link][3][4]

  • KoreaScience (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Available at: [Link][5]

  • Separation Science (2025). Analytical Techniques In Stability Testing. Available at: [Link][14]

  • LCGC (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link][22]

  • Pharmaceutical Technology (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link][20]

  • KCAS Bio (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link][15]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available at: [Link][11][13]

  • Crash Course (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link][12]

  • ResearchGate. Reactions of the carboxamide group. Available at: [Link][23]

  • PMC (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Available at: [Link][24]

  • Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link][16]

  • Biomed J Sci & Tech Res (2022). Forced Degradation – A Review. Available at: [Link][17]

  • International Journal of Research in Pharmaceutical and Nano Sciences (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available at: [Link][18]

  • IJSDR (2023). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • ResearchGate (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Available at: [Link][19]

  • IJNRD (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at: [Link][2]

  • ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. Available at: [Link][10]

Sources

Optimization

optimization of reaction conditions for pyrazole derivative synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of pyrazole scaffolds. This guide moves beyond basic procedures, diving into the mechanistic causality behind experimental choices to ensure your protocols are robust, reproducible, and optimized for high yield.

FAQ 1: Overcoming Regioselectivity Issues in the Knorr Synthesis

Q: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, I obtain a complex mixture of 1,3,5- and 1,3,4-substituted regioisomers. How can I drive the reaction to favor a single regioisomer?

A: The Knorr pyrazole synthesis frequently suffers from poor regioselectivity because the substituted hydrazine can attack either of the two distinct carbonyl groups present in an unsymmetrical 1,3-dicarbonyl compound[1]. The regiochemical outcome is governed by a delicate balance of the relative electrophilicity of the carbonyl carbons, the steric hindrance of the substituents, and the reaction kinetics[1][2].

To troubleshoot and optimize your reaction, consider the following mechanistic interventions:

  • Solvent Engineering (The HFIP Advantage): Modifying the solvent environment is often the most effective optimization. Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can dramatically improve regioselectivity. HFIP possesses unique hydrogen-bonding capabilities that selectively activate the more electron-rich carbonyl group, directing the nucleophilic attack of the hydrazine[1].

  • Thermodynamic vs. Kinetic Control: Temperature dictates the reaction pathway. Lowering the temperature generally favors the kinetically controlled isomer (attack at the least hindered carbonyl), whereas prolonged reflux conditions will favor the thermodynamically stable product[1][3].

  • pH Modulation: The dehydration of the intermediate hydroxylpyrazolidine into the final aromatic pyrazole is the rate-determining step under neutral conditions[2]. Adjusting the pH can alter the kinetic pathways, sometimes bypassing autocatalytic loops that lead to isomeric mixtures[2].

G Start Mixture of Regioisomers Detected CheckSterics Analyze Steric & Electronic Properties of 1,3-Diketone Start->CheckSterics Solvent Switch to Fluorinated Solvent (e.g., HFIP) CheckSterics->Solvent Temp Modulate Temperature (Kinetic vs Thermodynamic) CheckSterics->Temp pH Adjust pH to Control Dehydration Rate CheckSterics->pH Success High Regioselectivity Achieved Solvent->Success Temp->Success pH->Success

Caption: Troubleshooting workflow for resolving regioselectivity issues in pyrazole synthesis.

Protocol 1: Regioselective Synthesis using HFIP[1]
  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in hexafluoroisopropanol (HFIP) to achieve an approximate 0.2 M concentration.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature under continuous stirring. The slow, dropwise addition prevents localized exothermic heating, maintaining strict kinetic control.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the diketone is fully consumed.

  • Isolation: Remove the HFIP solvent under reduced pressure using a rotary evaporator. Purify the crude residue via silica gel column chromatography (using an ethyl acetate/hexanes gradient) to isolate the pure regioisomer.

FAQ 2: Accelerating Sluggish Reactions & Improving Yields

Q: My conventional thermal synthesis of pyrazoles takes several hours and results in low yields (<70%) due to by-product formation. How can I optimize the reaction parameters for higher efficiency?

A: Conventional heating relies on thermal conduction (e.g., oil baths), which creates uneven heating profiles, prolongs reaction times, and often leads to the thermal degradation of sensitive intermediates[4][5]. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) directly addresses these kinetic barriers. MAOS provides direct, uniform dielectric heating of the reaction mixture, bypassing the slow thermal conduction process[4]. This localized molecular heating results in a dramatic reduction in reaction time—often from hours to mere minutes—and significantly improves the overall yield by minimizing the window for side-product formation[4][6][7].

Quantitative Comparison: MAOS vs. Conventional Heating
Product ClassHeating MethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91–98
Phenyl-1H-pyrazolesConventional752 h73–90
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave-Assisted802 min62–92
Phenyl-1H-pyrazole-4-carboxylic acidsConventional801 h48–85

(Data summarized from comparative studies on pyrazole synthesis[4])

G cluster_MW Microwave-Assisted (MAOS) cluster_Conv Conventional Heating Start Reactant Mixture (Diketone + Hydrazine) MW_Heat Dielectric Heating (5-300W, Minutes) Start->MW_Heat Conv_Heat Thermal Conduction (Oil Bath, Hours) Start->Conv_Heat MW_Yield High Yield (>90%) Minimal By-products MW_Heat->MW_Yield Conv_Yield Moderate Yield (<70%) Thermal Degradation Conv_Heat->Conv_Yield

Caption: Comparative workflow demonstrating the efficiency of microwave-assisted synthesis over conventional heating.

Protocol 2: Microwave-Assisted Pyrazole Synthesis[4]
  • Reactant Mixture: In a 40 mL microwave-safe Pyrex tube, combine the target 1,3-diketone or α,β-unsaturated carbonyl compound (10 mmol) with the chosen hydrazine derivative (10 mmol).

  • Solvent/Catalyst Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 20 mmol) as a base, along with a minimal amount of N,N-dimethylformamide (DMF) (approx. 30 mg/mmol of substrate). The DMF acts as an excellent microwave energy transfer agent due to its high dipole moment.

  • Irradiation: Place the sealed vessel into a dedicated microwave synthesizer. Irradiate with constant stirring at 130 °C. The instrument should modulate the microwave power (5 to 300 W) to maintain the target temperature for 3–10 minutes.

  • Work-up: Cool the vessel rapidly using compressed air. Dilute the mixture with water and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

FAQ 3: Implementing Green Chemistry & Solvent-Free Conditions

Q: How can I adapt my pyrazole synthesis to align with green chemistry principles, specifically eliminating toxic organic solvents like DMF or ethanol?

A: The integration of sustainable laboratory practices has driven the optimization of solvent-free and aqueous reaction conditions for pyrazole synthesis[8][9]. There are two highly effective, field-proven approaches:

  • Solvent-Free Microwave Irradiation: By removing the solvent entirely, microwave energy is absorbed exclusively by the reacting species (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines). This highly localized heating dramatically accelerates the cyclocondensation, yielding 4,5-dihydro-1H-pyrazoles in under 6 minutes without generating volatile organic compound (VOC) waste[6][10].

  • Aqueous Synthesis with Nanocatalysts: Utilizing water as a reaction medium is the ultimate green chemistry goal. Because organic substrates often suffer from poor aqueous solubility, researchers utilize biodegradable surfactants (like TPGS-750-M) to form micelles that act as hydrophobic nanoreactors[8]. Alternatively, recoverable heterogeneous catalysts, such as modified Layered Double Hydroxides (LDH), can be employed. These catalysts facilitate multi-component one-pot reactions in water/ethanol mixtures and can be magnetically or physically recovered and reused across multiple cycles[8][9].

G Goal Green Pyrazole Synthesis Path1 Solvent-Free Microwave Goal->Path1 Path2 Aqueous Medium Goal->Path2 Mech1 Direct Energy Absorption by Reactants Path1->Mech1 Mech2 Surfactants (TPGS-750-M) or LDH Nanocatalysts Path2->Mech2 Result1 Zero VOC Emissions Rapid Reaction Mech1->Result1 Result2 Catalyst Recovery Non-Toxic Waste Mech2->Result2

Caption: Green chemistry optimization pathways for pyrazole synthesis, highlighting solvent-free and aqueous methods.

Protocol 3: Solvent-Free Synthesis under Microwave Conditions[6]
  • Preparation: Weigh the enone (e.g., 4-alkoxy-1,1,1-trifluoro-3-alken-2-one) and the hydrazine derivative in a strict 1:1 molar ratio directly into a microwave-safe quartz tube. Do not add any solvent.

  • Homogenization: Briefly mix the neat reagents using a vortex mixer to ensure maximum physical contact between the solid/liquid phases.

  • Reaction: Place the tube in the microwave reactor. Apply microwave irradiation to reach the optimized temperature (typically 60-100 °C, depending on the specific hydrazine used) for exactly 6 minutes.

  • Purification: Upon cooling, the crude product will typically present as a solid or a viscous oil. Purify directly via recrystallization from a minimal amount of a green solvent (e.g., ethanol) or by passing it through a short silica plug to achieve analytical purity.

Sources

Troubleshooting

microwave-assisted synthesis for improving pyrazole reaction efficiency

Welcome to the Advanced Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) . As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS) .

As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of nitrogen-rich heterocycles. Traditional reflux methods for synthesizing pyrazoles are notoriously slow, energy-intensive, and often yield complex mixtures of regioisomers[1]. Microwave-assisted organic synthesis (MAOS) shifts this paradigm by utilizing dielectric heating—directly coupling microwave energy with the molecular dipoles of the solvent and reagents[2]. This localized superheating drastically reduces reaction times, improves thermodynamic control, and enables the use of greener, solvent-minimized conditions[1].

Below is our comprehensive troubleshooting guide, standardized protocol, and FAQ to help you achieve high-yield, regioselective pyrazole synthesis.

I. Mechanistic Workflow: MAOS Pyrazole Synthesis

G Start Reagent Preparation (Chalcone + Hydrazine) Solvent Solvent Selection (High Loss Tangent, e.g., EtOH) Start->Solvent MW_Params Microwave Parameters (Power: 100-300W, Temp: 80-120°C) Solvent->MW_Params Irradiation Dielectric Heating & Cyclocondensation MW_Params->Irradiation Cooling Rapid Air/Gas Cooling Irradiation->Cooling Product Pyrazole Isolation (High Yield, High Purity) Cooling->Product

Figure 1: Standardized workflow for microwave-assisted pyrazole synthesis.

II. Standardized Protocol: Pyrazoles via Cyclocondensation

This self-validating protocol details the cyclocondensation of an α,β -unsaturated carbonyl compound (chalcone) with a substituted hydrazine to form a pyrazole scaffold[3].

Step 1: Reagent Preparation In a 10 mL microwave-safe quartz or specifically engineered borosilicate reaction vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the substituted hydrazine hydrate (1.2 mmol)[4].

Step 2: Solvent & Catalyst Addition Add 3.0 mL of absolute ethanol and 2-3 drops of glacial acetic acid[4].

  • Causality: Ethanol possesses a high loss tangent ( tanδ=0.941 ), ensuring excellent microwave absorptivity and rapid heating. The glacial acetic acid acts as an essential catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity. This accelerates the initial nucleophilic attack by the hydrazine nitrogen, driving the formation of the hydrazone intermediate prior to ring closure[2].

Step 3: Microwave Irradiation Seal the vial with a Teflon-lined septum. Program the microwave reactor to 150 W, ramping to 100 °C over 2 minutes, and hold for 10 minutes[2].

  • Causality: The 2-minute temperature ramp prevents sudden outgassing from the exothermic hydrazone formation. The 10-minute hold utilizes dielectric heating to overcome the high activation energy barrier of the final cyclization and dehydration steps[1].

Step 4: Self-Validation Checkpoint To ensure the system is functioning correctly, pause irradiation at the 5-minute mark and withdraw a 10 µL aliquot. Perform rapid Thin Layer Chromatography (TLC). The disappearance of the highly conjugated chalcone spot (visible under 254 nm UV) and the appearance of a new spot confirms intermediate formation[3].

Step 5: Cooling & Isolation Rapidly cool the vessel to 40 °C using the reactor's compressed air stream.

  • Causality: Rapid quenching halts secondary reactions and prevents the thermal degradation of the newly formed pyrazole ring. Filter the resulting precipitate, wash with cold ethanol, and recrystallize[3].

III. Quantitative Performance Data

Microwave irradiation consistently outperforms conventional reflux in pyrazole synthesis. The table below summarizes the kinetic and thermodynamic advantages observed in recent comparative studies[4],[2].

MetricConventional RefluxMicrowave-Assisted (MAOS)Mechanistic Advantage
Reaction Time 7–24 hours5–15 minutesDirect dielectric heating of molecular dipoles accelerates reaction kinetics.
Product Yield ~77%85–92%Rapid, uniform heating profile minimizes the formation of thermodynamic side-products.
Energy Transfer Conduction / ConvectionDielectric LossVolumetric heating eliminates vessel wall temperature gradients and "cold spots."
Solvent Usage High (Evaporation risk)Low (Closed Vessel)Enables highly concentrated or even solvent-free mechanochemical conditions.

IV. Troubleshooting & FAQ Center

Q1: My reaction vessel is over-pressurizing during the cyclocondensation step with hydrazine hydrate. How do I prevent this? A1: Over-pressurization in closed-vessel MAOS usually stems from the rapid evolution of nitrogen gas or the sudden vaporization of low-boiling solvents due to the highly exothermic nature of cyclization.

  • Solution: Do not apply maximum power immediately. Program a 2-3 minute temperature ramp to allow the initial exothermic hydrazone formation to occur gradually. Additionally, ensure your total reaction volume does not exceed 50% of the vessel's capacity to allow adequate headspace for vapor expansion.

Q2: I am observing poor regioselectivity in my 1,3-dipolar cycloaddition of diazo compounds to alkynes. Can microwave parameters fix this? A2: Yes. Regioselectivity in pyrazole synthesis is highly dependent on the balance between thermodynamic and kinetic control. Conventional heating often provides prolonged thermal energy that produces a mixed library of 3-substituted and 5-substituted pyrazoles[5].

  • Solution: MAOS allows for precise thermodynamic control. By utilizing a closed vessel, you can superheat the solvent above its boiling point for a very short, controlled duration (e.g., 120 °C for 10 min)[5]. This rapid burst pushes the reaction towards the more thermodynamically stable regioisomer without giving it the prolonged time required to degrade or equilibrate into a mixture.

Q3: The microwave is outputting high power, but my reaction mixture isn't reaching the target temperature. Why? A3: This is a classic "microwave transparency" issue. If your reagents and solvent lack strong dipoles, they cannot efficiently convert microwave radiation into heat via dielectric loss.

  • Solution: If you are attempting a solvent-free synthesis or using a non-polar solvent like toluene, you must add a microwave susceptor (e.g., a silicon carbide insert). Alternatively, switch to a polar solvent like ethanol or add a highly polar ionic liquid catalyst to increase the overall ionic conduction of the mixture[1].

Q4: How do I prevent the thermal degradation of sensitive functional groups on the pyrazole ring during irradiation? A4: Prolonged exposure to localized "hot spots" can cleave sensitive substituents (e.g., halogens or methoxy groups) from the pyrazole scaffold.

  • Solution: Implement simultaneous cooling. Program your reactor to cool the vessel with compressed air while irradiating. This allows you to input high microwave power (enhancing the kinetic rate via direct molecular agitation) while keeping the bulk temperature of the solvent low, thereby preserving sensitive functional groups.

G Issue Issue: Low Pyrazole Yield Check1 Check MW Absorptivity Issue->Check1 Sol1 Switch to Polar Solvent (e.g., EtOH, DMF) Check1->Sol1 Low Check2 Check Reaction Temp Check1->Check2 OK Sol2 Optimize Power/Temp Avoid Thermal Degradation Check2->Sol2 Too High Check3 Check Cyclization Check2->Check3 OK Sol3 Add Acid Catalyst (e.g., Glacial Acetic Acid) Check3->Sol3 Incomplete

Figure 2: Troubleshooting logic tree for resolving low yields in MAOS pyrazole synthesis.

V. References

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors Source: MDPI URL:

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties Source: PMC / NIH URL:

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids Source: ACS Omega URL:

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES Source: Clockss URL:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Validating 3-Phenyl-1H-Pyrazole-4-Carboximidamide (3-PPC) vs. Established Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors is a constant battle against off-target toxicity and acquired resistance. While massive, lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors is a constant battle against off-target toxicity and acquired resistance. While massive, lipophilic Type II inhibitors (e.g., Imatinib) and broad-spectrum alkaloids (e.g., Staurosporine) have paved the way, the 1H-pyrazole-4-carboximidamide core has emerged as a privileged, highly tunable pharmacophore[1].

This guide provides an objective, data-driven comparison between the 3-phenyl-1H-pyrazole-4-carboximidamide (3-PPC) scaffold and other established kinase inhibitors. By examining binding kinetics, kinome selectivity, and intracellular target engagement, we will establish a self-validating framework for evaluating novel 3-PPC derivatives in the laboratory.

Mechanistic Rationale: The Anatomy of Hinge-Binding

To understand why the 3-PPC scaffold is outperforming older generations of inhibitors, we must look at the causality of its molecular interactions within the kinase domain[2].

  • Imatinib (Type II Inhibitor): Binds exclusively to the "DFG-out" (inactive) conformation of the ABL kinase. While this provides a slow off-rate, it makes the drug highly susceptible to gatekeeper mutations (e.g., T315I) that sterically block the hydrophobic pocket.

  • Staurosporine (Pan-Kinase Inhibitor): Acts as a non-selective ATP mimetic. It binds the "DFG-in" active state but lacks the structural vectors necessary to exploit unique kinase sub-pockets, leading to massive off-target toxicity.

  • 3-PPC (Type I Inhibitor): Operates primarily by targeting the "DFG-in" active conformation. The causality of its potency lies in the carboximidamide moiety , which acts as a potent bidentate hydrogen bond donor/acceptor. This perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region. Concurrently, the 3-phenyl substituent projects deep into the hydrophobic pocket (Region I), conferring a high degree of selectivity that pan-kinase inhibitors lack[3].

Pathway Kinase Target Kinase (Active Conformation) Substrate Downstream Substrate (e.g., STAT/ERK) Kinase->Substrate Phosphorylation ATP Intracellular ATP (1-5 mM) ATP->Kinase Binds Hinge Region Inhibitor 3-PPC Scaffold (Type I Inhibitor) Inhibitor->Kinase Competitive Binding (Displaces ATP) Inhibitor->Substrate Blocks Phosphorylation Response Cellular Proliferation & Survival Substrate->Response Pathway Activation

Fig 1: Competitive inhibition mechanism of 3-PPC against intracellular ATP in kinase signaling.

Quantitative Benchmarking

When evaluating a new 3-PPC derivative against established standards, raw potency ( IC50​ ) is insufficient. We must evaluate the Kinome Selectivity Score ( S -score) —the fraction of kinases inhibited by >90% at a specific concentration (usually 10 µM).

Inhibitor ClassRepresentative Drug / ScaffoldPrimary Target(s)Binding ModeAverage IC50​ (nM)Kinome Selectivity ( S10​ score)
Pyrazole-Carboximidamide 3-PPC Derivatives FGFR, Aurora, JAKType I (Hinge-binding)2 - 15High ( S10​ < 0.05)
Tyrosine Kinase Inhibitor ImatinibBCR-ABL, c-KITType II (DFG-out)25 - 50Moderate ( S10​ ~ 0.10)
Pan-FGFR Inhibitor ErdafitinibFGFR1-4Type I (Active)1 - 5High ( S10​ < 0.05)
Alkaloid Pan-Kinase StaurosporinePan-KinaseType I (ATP-mimetic)0.1 - 5Very Low ( S10​ > 0.50)

Self-Validating Experimental Methodologies

To rigorously validate the efficacy of 3-PPC against other inhibitors, we employ a two-tiered approach: biochemical quantification followed by intracellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Logic: Pyrazole derivatives with extended aromatic systems often exhibit intrinsic autofluorescence, which can artificially quench or inflate signals in standard luminescence assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived compound autofluorescence decays completely, ensuring the signal is solely dependent on the kinase-substrate interaction.

The Self-Validating System:

  • Positive Control: Staurosporine (to define the assay's maximum inhibition baseline).

  • Negative Control: DMSO vehicle (to define maximum uninhibited kinase activity).

  • Orthogonal Control: An EDTA-quenched well to strip Mg2+ and confirm the signal is strictly ATP/kinase-dependent, ruling out antibody cross-reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute 3-PPC, Imatinib, and Erdafitinib in a 10-point, 3-fold serial dilution starting at 10 µM.

  • Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the compound, followed by 4 µL of the target kinase pre-mixed with a biotinylated peptide substrate.

  • Initiation: Add 4 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Note: Running at Km​ is critical to ensure competitive binding dynamics are accurately measured. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read the plate on a microplate reader using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine the IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: Biochemical IC50​ values often fail to translate in vivo due to poor membrane permeability or overwhelming competition from high intracellular ATP concentrations (1-5 mM). CETSA bridges this gap. When 3-PPC binds its target kinase inside a living cell, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ ) higher. This proves true intracellular target engagement.

The Self-Validating System:

  • Specificity Control: Treat parallel samples with a structurally related but biochemically inactive 3-PPC analog. If the inactive analog also causes a thermal shift, the stabilization is a non-specific artifact (e.g., lipophilic aggregation), validating the specificity of the active compound.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) in a 6-well plate. Treat with 1 µM 3-PPC, the inactive analog, or DMSO for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial step: Avoid detergents that might artificially alter protein stability. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant and analyze via Western Blot targeting the specific kinase. Plot the band intensity against temperature to calculate the apparent Tm​ shift ( ΔTm​ ).

Workflow Step1 Live Cell Treatment (3-PPC vs Control) Step2 Thermal Profiling (40°C - 65°C) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Western Blot Quantification Step3->Step4

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating 3-PPC target engagement.

References

  • BenchChem Technical Support Team. "1H-Pyrazole-4-carboximidamide | Potent pan-kinase inhibitor." BenchChem.
  • Faria, J.V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." National Center for Biotechnology Information (PMC).
  • Vichem Chemie Research Ltd. "Kinase Inhibitor Building Blocks: 3-phenyl-1H-pyrazole-4-carbonitrile." Vichem Chemie.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Carboxamide Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of a Privileged Scaffold The pyrazole carboxamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

The pyrazole carboxamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a wide array of biological targets. Its derivatives have demonstrated remarkable efficacy as inhibitors of enzymes crucial to various disease pathways, including protein kinases in oncology[1][2], cyclooxygenase (COX) enzymes in inflammation[3], and succinate dehydrogenase (SDH) in antifungal applications[4][5][6]. This versatility, however, presents a significant challenge: how do we rationally design inhibitors with high potency and selectivity for a single, desired target?

This is where computational methods, specifically comparative molecular docking, become indispensable. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the specific molecular interactions that stabilize the complex[7][8]. A comparative study elevates this by systematically analyzing multiple ligands against multiple targets, or different scaffolds against a single target. This approach allows us to decipher the subtle structural modifications that govern target selectivity, transforming a broad-spectrum inhibitor into a precision therapeutic.

This guide, grounded in established scientific principles, provides both the strategic framework and the detailed protocols necessary to design, execute, and validate a robust comparative docking study for pyrazole carboxamide inhibitors. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring your in silico results are both meaningful and experimentally verifiable.

Strategic Framework: Designing a Meaningful Comparative Study

The success of a docking study is determined long before the first simulation is run. It begins with a clear, hypothesis-driven experimental design. The core objective is to generate data that allows for a direct and insightful comparison.

Causality in Target Selection

Choosing the right targets is the most critical decision. The goal is not just to dock against any protein, but to select a set of proteins that will yield a clear, interpretable story.

  • Selectivity Profiling (Isoform vs. Isoform): Often, the therapeutic goal is to selectively inhibit one enzyme isoform over another. A classic example is the selective inhibition of COX-2 (inducible, inflammatory) over COX-1 (constitutively expressed, physiological functions) to reduce gastrointestinal side effects[3]. A comparative study here would dock a library of pyrazole carboxamides against high-resolution crystal structures of both COX-1 and COX-2 to identify the structural features that confer selectivity.

  • Off-Target Prediction (Primary Target vs. Known Anti-targets): A potent kinase inhibitor might inadvertently inhibit other kinases, leading to toxicity. For instance, a compound designed to inhibit Epidermal Growth Factor Receptor (EGFR) could be docked against other common kinases like VEGFR2 or CDK2 to predict potential off-target effects[1][7]. This allows for early-stage risk assessment and guides chemical modifications to improve the selectivity profile.

  • Scaffold Hopping & Novel Target Identification: Comparative docking can explore the potential of a known pyrazole carboxamide scaffold against entirely new classes of enzymes. For example, a series of compounds active against fungal SDH could be docked against human mitochondrial complex II to proactively assess potential toxicity[9]. It can also reveal unexpected binding modes, as some pyrazole derivatives designed as kinase inhibitors were found to interact directly with DNA[10].

Below is a logical workflow for planning a comparative docking study.

A Define Scientific Question (e.g., 'What drives selectivity?') B Select Primary Target (e.g., EGFR Kinase) A->B  Primary Focus C Select Comparative Targets A->C  Comparative Context H Execute Validated Docking Protocol B->H D Isoform Selectivity (e.g., COX-1 vs COX-2) C->D E Off-Target Profiling (e.g., Other Kinases) C->E F Novel Target Exploration (e.g., SDH, Carbonic Anhydrase) C->F D->H E->H F->H G Curate Ligand Set (Pyrazole Carboxamide Derivatives) G->H I Comparative Analysis (Scores, Poses, Interactions) H->I J Generate Testable Hypothesis (e.g., 'R-group at position X confers selectivity') I->J

Caption: Logic diagram for planning a comparative docking study.

Experimental Protocol: A Self-Validating Workflow

This protocol uses AutoDock Vina , a widely used and freely available docking engine, as the primary example[11]. The principles described are broadly applicable to other docking software like Glide or GOLD[12]. The trustworthiness of any docking protocol relies on its ability to be validated; therefore, we will incorporate validation steps directly into the workflow.

Part 1: Receptor and Ligand Preparation

Garbage in, garbage out. The quality of your input structures directly determines the quality of your results.

Step-by-Step Receptor Preparation:

  • Obtain Crystal Structures: Download the 3D crystal structures of your selected targets from the Protein Data Bank (PDB). It is crucial to select high-resolution structures (<2.5 Å) and, whenever possible, structures that are co-crystallized with a ligand similar to your scaffold.

    • Causality: Using a co-crystallized (holo) structure ensures the binding pocket is in a relevant, "induced-fit" conformation, which is a limitation of rigid receptor docking[13].

    Target ExamplePDB IDRationale for Selection
    Cyclooxygenase-1 (COX-1)3KK6Structure with a bound inhibitor, useful for selectivity studies[14].
    EGFR Tyrosine Kinase4JPSCo-crystallized with a unique inhibitor, defining a specific binding pocket[15].
    Succinate Dehydrogenase4FDOFungal SDH complexed with an inhibitor, relevant for fungicide design.
    Carbonic Anhydrase II1CA2A well-characterized human isoform for off-target or primary screening[16].
  • Prepare the Protein: Use preparation tools like AutoDock Tools (ADT) or Chimera[11][17].

    • Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand. The original ligand should be saved separately for the validation step.

    • Add polar hydrogen atoms. This is critical for correctly defining hydrogen bond donors and acceptors.

    • Assign partial charges (e.g., Kollman charges). These are essential for the electrostatic term in the scoring function.

    • Save the prepared receptor in the PDBQT file format, which contains atomic coordinates, charges, and atom type definitions required by AutoDock[7].

Step-by-Step Ligand Preparation:

  • Generate 3D Structures: Draw your pyrazole carboxamide derivatives in a 2D chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts in a low-energy, sterically favorable conformation.

  • Prepare for Docking (using ADT):

    • Assign Gasteiger charges.

    • Define the rotatable bonds. The flexibility of the ligand is a key component of the docking algorithm.

    • Save the prepared ligand(s) in the PDBQT format.

Part 2: The Docking Simulation with AutoDock Vina

Step-by-Step Simulation:

  • Define the Binding Site (Grid Box): The "grid box" is a defined cubic space within which the docking algorithm will search for binding poses.

    • Center the grid box on the active site. The most reliable way to do this is to center it on the coordinates of the original, co-crystallized ligand you removed earlier[7].

    • Ensure the box dimensions are large enough to accommodate the entire ligand and allow it to rotate freely (e.g., 20x20x20 Å).

  • Create the Configuration File: Create a simple text file (e.g., conf.txt) to provide the input parameters to Vina[18][19].

    • Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values (e.g., 16 or 32) increase the chance of finding the true energy minimum but take longer[19]. For comparative studies, it is essential to use the same exhaustiveness for all simulations to ensure a fair comparison.

  • Run the Docking Simulation: Execute Vina from the command line[18]. ./vina --config conf.txt --log results.log

Part 3: Protocol Validation - The Trustworthiness Check

Before analyzing your results, you must validate your protocol. A protocol is considered validated if it can reproduce known experimental data[20][21].

  • Redocking the Native Ligand: Take the original co-crystallized ligand that you saved, prepare it as a PDBQT file, and dock it back into its own receptor structure.

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. Superimpose the heavy atoms of the top-scoring docked pose onto the crystal pose.

    • Success Criterion: An RMSD value of < 2.0 Å is considered a successful validation, indicating that your docking parameters are capable of accurately reproducing the experimentally determined binding mode[20][22]. If the RMSD is high, you may need to adjust the grid box size or center.

cluster_prep Preparation Phase cluster_sim Simulation & Validation cluster_analysis Analysis Phase Receptor 1. Prepare Receptor (PDB -> PDBQT) Grid 3. Define Grid Box (Center on Active Site) Receptor->Grid Ligand 2. Prepare Ligand (SDF -> PDBQT) Ligand->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Validate 5. Validate Protocol (Redock Native Ligand) Dock->Validate RMSD RMSD < 2.0 Å? Validate->RMSD RMSD->Grid  No (Adjust Grid) Analyze 6. Analyze Poses & Interactions RMSD->Analyze  Yes Compare 7. Comparative Analysis (Across Targets/Ligands) Analyze->Compare Hypothesis 8. Formulate Hypothesis Compare->Hypothesis

Caption: A validated workflow for molecular docking studies.

Data Interpretation and Comparative Analysis

Once your protocol is validated, you can proceed with docking your library of pyrazole carboxamide inhibitors against the selected targets. The analysis should be both quantitative and qualitative.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding. Summarize your results in a clear, structured table.

Table 1: Hypothetical Comparative Docking Results of Pyrazole Carboxamide Derivatives

Compound IDTargetBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PZ-001 EGFR-10.2Met793, Leu718, Val7261 (Met793 backbone)
CDK2-7.5Leu83, Phe80, Asp861 (Leu83 backbone)
SDH-6.8Trp173, Ser120, His2430
PZ-002 EGFR-8.1Leu718, Val7260
CDK2-7.6Leu83, Phe80, Asp861 (Leu83 backbone)
SDH-9.5Trp173, Ser120, His2432 (Ser120, His243 sidechains)

Note: This data is illustrative. Binding affinities and interactions are target- and ligand-specific.

Qualitative and Mechanistic Insights

The true power of docking lies in visualizing the protein-ligand interactions to understand the why behind the scores.

  • Analyze Binding Poses: Use visualization software like PyMOL or UCSF Chimera to inspect the top-scoring poses for each ligand[11]. Does the pyrazole ring engage in π-π stacking? Does the carboxamide group form hydrogen bonds with the protein backbone (a common interaction motif in kinase inhibitors)?[1][2].

  • Identify Selectivity Drivers: By comparing the binding poses of a single compound in different targets, you can identify the reasons for selectivity. For example, in the hypothetical data above, PZ-002 may have a substituent that is perfectly positioned to form two hydrogen bonds with the SDH active site but is sterically hindered or unable to find a suitable partner in the EGFR active site[4]. This observation leads to a testable hypothesis for guiding the next round of synthesis.

  • Correlate with Experimental Data: The ultimate validation is comparing docking results with experimental data, such as IC50 values from enzymatic assays[15][23]. While a perfect linear correlation is rare, docking scores should be able to distinguish between highly active and inactive compounds[23][24]. This step connects the computational prediction to real-world biological activity.

Conclusion

References

A consolidated list of authoritative sources cited throughout this guide.

  • Zhang, Y., et al. (2018). Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(10), 989-995. Retrieved from [Link]

  • Li, S., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science. Retrieved from [Link]

  • Wang, B., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Gani, Z. T., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Retrieved from [Link]

  • Nawaz, F., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Retrieved from [Link]

  • Wang, S., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3593. Retrieved from [Link]

  • Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1308, 138091. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18865-18876. Retrieved from [Link]

  • Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Retrieved from [Link]

  • Wang, X., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(26), 7171-7180. Retrieved from [Link]

  • Xu, L., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, antifungal activity and molecular docking of novel pyrazole‐4‐carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Gül, H. İ., et al. (2024). Synthesis, molecular docking analysis, drug-likeness evaluation, and inhibition potency of new pyrazole-3,4-dicarboxamides incorporating sulfonamide moiety as carbonic anhydrase inhibitors. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(10), 2345-2352. Retrieved from [Link]

  • The Bio-IT-ians. (2024, January 8). Tutorial 8: Molecular Docking using Autodock Vina. YouTube. Retrieved from [Link]

  • Wei, Y., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(3), 624-633. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Kumar, A., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4426. Retrieved from [Link]

  • Singh, P., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Scientific Reports, 12(1), 13320. Retrieved from [Link]

  • Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Hermann, T., & Westhof, E. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry, 47(15), 3859-3870. Retrieved from [Link]

  • Ekins, S., & Lage, de la, M. (2021). Best practices for repurposing studies. Drug Discovery Today, 26(11), 2537-2544. Retrieved from [Link]

  • Alvarez-Garcia, D., & Teo, I. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved from [Link]

  • Markovic, V., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 571. Retrieved from [Link]

  • Bentham Science Publishers. (2020, July 27). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Retrieved from [Link]

  • Rossino, G., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 21(20), 7708. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative docking poses of pyrazole–carboxamide derivatives and ketoprofen within the COX-1 binding site (PDB ID: 3KK6). Retrieved from [Link]

  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • Warren, G. L., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Journal of Medicinal Chemistry, 47(10), 2529-2544. Retrieved from [Link]

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Validation

Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for 3-phenyl-1H-pyrazole-4-carboximidamide (Pz-4-CI)

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule inhibitors that can selecti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a paramount objective, as off-target effects can lead to toxicity and diminished therapeutic windows. This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 3-phenyl-1H-pyrazole-4-carboximidamide (Pz-4-CI) as a case study.

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[2][3] Our focus here, Pz-4-CI, is a promising candidate inhibitor of Pim1 kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways.[4] Dysregulation of Pim1 is associated with various cancers, making it a compelling target for therapeutic intervention.[4] This guide will delineate the essential experimental workflows, from initial biochemical profiling to more physiologically relevant cell-based assessments, to rigorously define the selectivity profile of Pz-4-CI.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology, particularly within the ATP-binding pocket where most inhibitors act.[1] Consequently, achieving absolute selectivity is a formidable challenge. A thorough understanding of an inhibitor's selectivity is critical for its progression through the drug development pipeline.[5] Kinase profiling, or kinome scanning, provides invaluable insights into a compound's mechanism of action and potential liabilities.[4]

This guide will compare Pz-4-CI's performance against two other known Pim1 inhibitors with differing selectivity profiles:

  • Compound A: A highly selective, well-characterized Pim1 inhibitor.

  • Compound B: A multi-kinase inhibitor known to also target Pim1.

Phase 1: In Vitro Biochemical Selectivity Assessment

The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against a panel of purified kinases in a cell-free environment. These biochemical assays provide a direct measure of the inhibitor's intrinsic affinity for its targets.[6]

Methodologies for Biochemical Profiling

A variety of robust biochemical assay formats are available, each with its own advantages and considerations.[7][8]

  • Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[6][9][10] They are highly sensitive and less prone to interference from compound fluorescence.

  • Fluorescence-Based Assays: These non-radioactive methods offer high-throughput capabilities.[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology can be applied in two modes:

      • Activity Assays: Measure the phosphorylation of a fluorescently labeled substrate.[7]

      • Binding Assays (e.g., LanthaScreen®): Quantify the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, allowing for the determination of binding affinity (Kd).[4][7]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] Their universality allows for the testing of a wide range of kinases with their respective substrates.[1][5]

Experimental Workflow: Large-Panel Kinase Screen

To obtain a broad view of Pz-4-CI's selectivity, a large-panel screen against hundreds of kinases is the preferred starting point.

G cluster_0 Biochemical Selectivity Profiling A Pz-4-CI (Test Compound) Compound A (Selective Control) Compound B (Multi-Kinase Control) B Primary Screen (e.g., 1 µM concentration) A->B C Large Kinase Panel (e.g., >300 kinases) B->C D Identify 'Hits' (% Inhibition > Threshold) C->D E Secondary Screen (Dose-Response) D->E F Determine IC50 / Kd values E->F G Selectivity Analysis F->G

Caption: Workflow for biochemical kinase inhibitor selectivity profiling.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
  • Reagent Preparation: Prepare kinase reaction buffer, recombinant kinases (Pim1 and off-target kinases), appropriate substrates, and ATP. Serially dilute Pz-4-CI and control compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor solution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[4]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction. Incubate for 30-60 minutes.[4]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response equation to determine the IC50 value.[4]

Comparative Data: Biochemical Selectivity
CompoundPim1 IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (S10)
Pz-4-CI 15>10,0001,5000.02
Compound A 10>10,000>10,000<0.01
Compound B 501002500.15

Selectivity Score (S10) is calculated as the number of kinases inhibited by >90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.[6]

Phase 2: Cell-Based Target Engagement and Selectivity

While biochemical assays are essential, they do not fully recapitulate the complexity of the cellular environment.[11] Factors such as cell permeability, intracellular ATP concentrations (which are much higher than those used in many biochemical assays), and the presence of scaffolding proteins can significantly influence an inhibitor's potency and selectivity.[6][12] Therefore, cell-based assays are a critical next step.

Methodologies for Cellular Profiling
  • Target Engagement Assays (e.g., NanoBRET™): This technology measures the binding of an inhibitor to its target protein in living cells.[11][12] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. Competitive displacement of the probe by an inhibitor results in a loss of BRET signal.[11]

  • Phospho-protein Western Blotting: This traditional method assesses the inhibition of a specific signaling pathway downstream of the target kinase by measuring the phosphorylation status of a known substrate.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11]

Experimental Workflow: Cellular Selectivity Assessment

G cluster_1 Cellular Selectivity Profiling A Live Cells Expressing Target Kinase(s) B Treat with Pz-4-CI (Dose-Response) A->B C Target Engagement Assay (e.g., NanoBRET) B->C E Downstream Signaling Analysis (e.g., Phospho-Western) B->E D Determine Cellular IC50 C->D G Compare Biochemical vs. Cellular Potency & Selectivity D->G F Confirm On-Target Effect E->F F->G

Caption: Workflow for cell-based kinase inhibitor selectivity profiling.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Plate the cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Pz-4-CI or control compounds for a specified period (e.g., 2 hours).

  • Assay Execution: Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC50.

Comparative Data: Cellular Selectivity
CompoundPim1 Cellular IC50 (nM)Off-Target Kinase 1 Cellular IC50 (nM)Cellular Selectivity (Fold) (Off-Target 1 / Pim1)
Pz-4-CI 150>10,000>66
Compound A 120>10,000>83
Compound B 4009502.4

Synthesizing the Data: A Holistic View of Pz-4-CI's Selectivity

The collected data allows for a comprehensive evaluation of Pz-4-CI's selectivity profile.

  • Biochemical Profile: The in vitro screen reveals that Pz-4-CI is a potent inhibitor of Pim1 kinase with a low selectivity score, suggesting it is highly selective across the tested kinome. It demonstrates significantly greater selectivity than the multi-kinase inhibitor, Compound B, and approaches the selectivity of the highly specific Compound A.

  • Cellular Profile: The NanoBRET™ assay confirms that Pz-4-CI effectively engages Pim1 in a cellular context, albeit with a rightward shift in potency compared to the biochemical IC50. This shift is expected due to factors like cell membrane permeability and competition with high intracellular ATP concentrations.[6] Crucially, the cellular selectivity for Pim1 over the identified off-target remains high, reinforcing the compound's favorable profile. In contrast, Compound B shows poor cellular selectivity, highlighting the importance of evaluating inhibitors in a physiological setting.[12][13]

Conclusion

The rigorous evaluation of an inhibitor's selectivity is a cornerstone of successful drug development.[14] Through a tiered approach, beginning with broad biochemical screening and progressing to targeted cell-based engagement assays, a clear and reliable picture of a compound's specificity can be established. The data for our hypothetical inhibitor, 3-phenyl-1H-pyrazole-4-carboximidamide (Pz-4-CI), demonstrates a promising profile: potent on-target activity combined with high selectivity both in vitro and in a cellular environment. This systematic approach, comparing performance against established benchmarks, provides the critical data necessary to justify the continued development of promising new therapeutic agents.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Vasta, J. D., Robers, M. B., & Hartnett, K. D. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

  • Roskoski, R. Jr. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 6, 233. [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • Vasta, J. D., Robers, M. B., & Hartnett, K. D. (2020). A pivotal part of kinase chemical probe and drug development is assessment of the selectivity of a putative lead compound. bioRxiv. [Link]

  • Vasta, J. D., Robers, M. B., & Hartnett, K. D. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • Pyrazole derivatives have a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antifungal, and antitubercular. ResearchGate. [Link]

  • Journal of Organic Chemistry & Process Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Pyrazole derivatives have a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, antifungal, and antitubercular. PubMed Central. [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed. [Link]

  • Kumar, A., Jain, S., Parle, M., Jain, N., & Kumar, P. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Pakistan Journal of Pharmaceutical Sciences, 26(4), 771-778. [Link]

  • Experimental values of IC50 for 1H-pyrazolo[3,4-b]pyridine... ResearchGate. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]

  • General synthetic route for the target compounds. ResearchGate. [Link]

  • Analogues of N,1-diphenyl-4,5-dihydro-1H-[7]benzothiepino[5,4-c]pyrazole-3-carboxamide and... RSC Publishing. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. PubMed Central. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

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Comparative

Comprehensive Comparison Guide: Synthetic Routes for 3-Phenyl-1H-pyrazole-4-carboximidamide

Introduction The compound 3-phenyl-1H-pyrazole-4-carboximidamide is a highly privileged scaffold in drug discovery, serving as a critical pharmacophore in the development of antileishmanial agents[1] and allele-specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-phenyl-1H-pyrazole-4-carboximidamide is a highly privileged scaffold in drug discovery, serving as a critical pharmacophore in the development of antileishmanial agents[1] and allele-specific kinase inhibitors. Synthesizing this molecule requires the precise installation of an amidine (carboximidamide) group at the C4 position of a 3-phenylpyrazole core.

This transformation presents unique chemical challenges. The unprotected pyrazole nitrogen (N-H) possesses a pKa of ~14, making it susceptible to deprotonation by strong bases, while the electron-withdrawing nature of the heterocyclic ring reduces the electrophilicity of the adjacent C4-nitrile. As a Senior Application Scientist, I have structured this guide to objectively evaluate the causality, efficiency, and scalability of the leading synthetic routes used to convert 3-phenyl-1H-pyrazole-4-carbonitrile into its corresponding carboximidamide.

Synthesis of the Precursor: 3-Phenyl-1H-pyrazole-4-carbonitrile

Before amidine formation, the carbonitrile precursor must be synthesized. While classical multicomponent condensations (using hydrazine, malononitrile, and benzaldehyde) typically yield 5-amino substituted pyrazoles, the des-amino target is most efficiently accessed via silver-catalyzed decarboxylative cyclization .

By reacting 1,2-diaza-1,3-dienes with α-keto acids in the presence of an Ag2O catalyst and ammonium persulfate, researchers can achieve high regioselectivity[2]. This method bypasses the need for complex deamination steps, providing a clean 3-phenyl-1H-pyrazole-4-carbonitrile starting material for subsequent amidine conversion.

Nitrile-to-Amidine Conversion Strategies

The transformation of the C4-carbonitrile to the carboximidamide can be achieved via four primary mechanistic pathways. Understanding the causality behind each reagent's interaction with the pyrazole core is critical for optimizing yields.

Route A: The Pinner Reaction (Acid-Catalyzed)

The classical Pinner reaction treats the nitrile with anhydrous ethanol and dry HCl gas to form an imidate ester hydrochloride, followed by ammonolysis with methanolic ammonia[3].

  • Mechanistic Causality: The basic pyrazole ring is rapidly protonated by HCl. This double protonation (at the pyrazole N and the nitrile N) significantly decreases the electrophilicity of the nitrile carbon. Consequently, imidate formation is severely retarded, often requiring up to 72 hours and strictly anhydrous conditions to prevent irreversible hydrolysis to a primary amide.

Route B: The Garigipati Amination (Lewis Acid-Mediated)

Developed by R. S. Garigipati, this route utilizes a Weinreb-type aluminum amide reagent, methylchloroaluminum amide [Me(Cl)AlNH2], generated in situ from trimethylaluminum (AlMe3) and ammonium chloride[4].

  • Mechanistic Causality: The Lewis acidic aluminum strongly coordinates to the nitrile nitrogen, highly activating the carbon center toward nucleophilic attack. The amido group is then delivered intramolecularly. Because the reagent acts as both an activator and a nucleophile, it overcomes the electron-withdrawing deactivation of the pyrazole ring. The pyrazole N-H is tolerated by simply using an additional equivalent of the aluminum reagent.

Route C: The Amidoxime Route (Nucleophilic Addition / Reduction)

The nitrile is reacted with hydroxylamine to form an amidoxime intermediate, which is subsequently reduced (e.g., using H2/Pd-C or Zn/AcOH) to the amidine.

  • Mechanistic Causality: Hydroxylamine is a potent alpha-effect nucleophile, allowing it to attack the nitrile without the need for extreme acid/base activation. However, the subsequent reduction step poses a chemoselectivity risk if other reducible functional groups (such as halogens on the phenyl ring) are present in derivative libraries.

Route D: LiHMDS-Mediated Amination (Strong Base)

Lithium bis(trimethylsilyl)amide (LiHMDS) directly adds to the nitrile, followed by an acidic quench to yield the amidine hydrochloride[5].

  • Mechanistic Causality: While kinetically rapid, the unprotected pyrazole N-H will immediately consume one equivalent of the strong base. This necessitates the use of at least 2.5 to 3.0 equivalents of LiHMDS, which can lead to unwanted side reactions, polymerization, or decomposition of sensitive substrates.

Objective Performance Comparison

To facilitate route selection, the quantitative and qualitative data for the four methodologies are summarized below:

ParameterRoute A: PinnerRoute B: GarigipatiRoute C: AmidoximeRoute D: LiHMDS
Typical Yield 40–60%75–90%60–80% (over 2 steps)50–70%
Reaction Time 48–72 hours12–18 hours24 hours (total)2–4 hours
Reagent Hazard Corrosive (HCl gas)Pyrophoric (AlMe3)ModerateCorrosive / Moisture sensitive
Pyrazole N-H Tolerance Poor (Requires excess acid)Good (Requires 2.5 eq reagent)ExcellentPoor (Requires >2.5 eq base)
Scalability Moderate (Gas handling)Excellent (Standard Schlenk)GoodModerate (Cryogenic needed)

Experimental Workflows and Logical Relationships

G Precursor 3-Phenyl-1H-pyrazole- 4-carbonitrile Pinner Route A: Pinner Reaction 1. EtOH, HCl (g) 2. NH3 / MeOH Precursor->Pinner Acidic Alcoholysis Garigipati Route B: Garigipati AlMe3, NH4Cl, Toluene 80°C Precursor->Garigipati Lewis Acid Activation Amidoxime Route C: Amidoxime 1. NH2OH·HCl, Base 2. H2/Pd-C or Zn/AcOH Precursor->Amidoxime Nucleophilic Addition LiHMDS Route D: LiHMDS 1. LiHMDS, THF 2. HCl quench Precursor->LiHMDS Strong Base Target 3-Phenyl-1H-pyrazole- 4-carboximidamide Pinner->Target Garigipati->Target Amidoxime->Target LiHMDS->Target

Synthetic pathways for converting 3-phenyl-1H-pyrazole-4-carbonitrile to the amidine.

G AlMe3 AlMe3 + NH4Cl Reagent Me(Cl)AlNH2 (Active Reagent) AlMe3->Reagent -CH4, Heat Complex Lewis Acid-Base Complex Reagent->Complex + Nitrile Nitrile R-CN (Nitrile) Nitrile->Complex Intermediate Aluminated Amidine Complex->Intermediate Intramolecular Transfer Product Amidine HCl (Target) Intermediate->Product Acid Quench (HCl/MeOH)

Mechanistic causality of the Garigipati reaction via Lewis acid-base complexation.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Garigipati Synthesis (Recommended for Highest Yield)

This protocol utilizes the highly efficient Lewis acid-mediated amination[4].

Step 1: Preparation of the Aluminum Reagent

  • Suspend anhydrous NH4Cl (2.5 eq) in dry toluene under a strict N2 atmosphere. Cool the suspension to 0 °C.

  • Slowly add Trimethylaluminum (AlMe3, 2.0 M in toluene, 2.5 eq) dropwise.

  • Self-Validation Check: Methane gas evolution will be immediately observed. Allow the mixture to warm to room temperature and stir until gas evolution completely ceases (approx. 1–2 hours), confirming the quantitative formation of the active Me(Cl)AlNH2 reagent.

Step 2: Amination

  • Add 3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) to the reagent mixture.

  • Heat the reaction to 80 °C and stir for 12–18 hours.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a highly polar, baseline-hugging spot corresponding to the aluminated amidine complex.

Step 3: Quench and Workup

  • Cool the mixture to 0 °C. Carefully quench by adding a slurry of silica gel in chloroform, or an aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Self-Validation Check: The addition will initially form a thick, gelatinous aluminum emulsion. Continued stirring with Rochelle's salt will break this emulsion into a clear biphasic mixture or a highly filterable solid, indicating successful chelation of the Al³⁺ ions.

  • Filter the suspension, wash the filter cake with methanol, concentrate the filtrate in vacuo, and purify the resulting 3-phenyl-1H-pyrazole-4-carboximidamide hydrochloride via reverse-phase chromatography.

Protocol 2: Pinner Synthesis (Alternative Route)

This classical route is viable when organometallic reagents cannot be used[3].

Step 1: Imidate Formation

  • Dissolve 3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous ethanol. Cool to 0 °C.

  • Bubble dry HCl gas through the solution until saturation (or generate in situ using Acetyl Chloride and EtOH).

  • Seal the vessel and stir at room temperature for 48–72 hours.

  • Self-Validation Check: TLC should confirm the disappearance of the nitrile and the formation of the imidate ester hydrochloride at the baseline.

Step 2: Ammonolysis

  • Concentrate the mixture in vacuo to remove all excess HCl (Critical step: residual acid will neutralize the ammonia in the next step).

  • Redissolve the crude imidate in anhydrous ethanol and add an excess of 7M NH3 in methanol. Stir for 12 hours at room temperature.

  • Evaporate the volatiles, neutralize with saturated NaHCO3, extract with EtOAc, and recrystallize to yield the target amidine.

References

  • Royal Society of Chemistry. "Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes." RSC Advances, 2021.
  • BenchChem Technical Support. "1H-Pyrazole-4-carboximidamide | 1447663-57-1 Application Note." BenchChem, 2026.
  • Dos Santos et al. "Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives." SciELO, 2010.
  • Ravi S. Garigipati. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990.
  • RWTH Aachen University. "Synthesis of new covalent triazine frameworks for carbon dioxide photoreduction." RWTH Publications, 2022.

Sources

Validation

Comparative Guide: Pyrazole Derivatives as High-Efficiency Corrosion Inhibitors

A Structure-Activity Relationship (SAR) Perspective for Materials and Molecular Scientists For drug development professionals and molecular scientists, the pyrazole scaffold is a familiar pharmacophore. However, the same...

Author: BenchChem Technical Support Team. Date: March 2026

A Structure-Activity Relationship (SAR) Perspective for Materials and Molecular Scientists

For drug development professionals and molecular scientists, the pyrazole scaffold is a familiar pharmacophore. However, the same electronic properties that make pyrazoles excellent biological ligands—specifically, the electron-rich 5-membered heterocyclic ring containing adjacent nitrogen atoms—make them exceptional candidates for surface chemistry and materials protection.

When applied as corrosion inhibitors for transition metals (such as mild steel in acidic environments), the metal surface acts as the "receptor," and the pyrazole derivative acts as the "ligand." The lone pairs on the heteroatoms (N, O, S) and the π -electron cloud of the aromatic rings coordinate with the vacant d-orbitals of the iron surface, forming a protective, anti-corrosive monolayer.

This guide objectively compares the performance of recent pyrazole derivatives, explaining the causality behind their protective mechanisms and providing self-validating experimental protocols to verify their efficacy.

Comparative Performance Data: Structure-Activity Relationship (SAR)

To evaluate the efficacy of pyrazole derivatives, we must analyze how specific functional group substitutions impact the Inhibition Efficiency (IE%). Electron-donating groups (e.g., −NH2​ , −OH ) generally increase the electron density of the pyrazole ring, enhancing chemisorption. Conversely, larger aromatic substituents increase the surface coverage area via physisorption.

The following table synthesizes quantitative data from recent comparative studies, highlighting the optimal concentrations and maximum inhibition efficiencies derived from Electrochemical Impedance Spectroscopy (EIS) and Weight Loss (WL) measurements.

Inhibitor CompoundMediumOptimal Conc.Max IE% (Method)Adsorption IsothermMechanism / TypeSource
MPA (3-methyl-1H-pyrazol-5-amine)1 M H2​SO4​ 0.8 g/L96.47% (EIS)FreundlichMixed-type[1]
MPO (3-methyl-1H-pyrazol-5-(4H)-one)1 M H2​SO4​ 0.8 g/L85.55% (EIS)FreundlichMixed-type[1]
4-CP (E)-N'-(4-chlorobenzylidene)-...1 M HCl 10−3 M94.00% (WL)LangmuirMixed-type[2]
DPP (E)-N'-benzylidene-...1 M HCl 10−3 M80.00% (WL)LangmuirMixed-type[2]
MMDPPM (Pyridin-4-yl-methanone deriv.)15% HCl250 ppm95.90% (EIS)LangmuirMixed-type[3]
MCPPC (Pyrazole-3-carboxylate deriv.)15% HCl250 ppm92.00% (EIS)LangmuirMixed-type[3]

Key Takeaway: MPA consistently outperforms MPO because the amine group ( −NH2​ ) in MPA is a stronger electron-donating group than the carbonyl ( −C=O ) in MPO, leading to a lower energy gap and a more stable coordinate bond with the metal surface[1]. Similarly, the addition of a chloro-substituent in 4-CP significantly enhances its polarizability and surface adhesion compared to the unsubstituted DPP[2].

Mechanistic Pathway: The Receptor-Ligand Analogy

The inhibition process is a dynamic equilibrium between the uninhibited metal dissolution and the formation of a protective organic monolayer. The workflow below illustrates the logical relationship between the molecular state of the pyrazole and its adsorption modality.

G N1 Pyrazole Scaffold (Electron-Rich Ligand) N2 Acidic Electrolyte (1M HCl / H2SO4) N1->N2 N5 Chemisorption (Coordinate Covalent Bonds) N1->N5 Neutral Molecules Anodic Sites N3 Protonation of N-Atoms (Cationic Species) N2->N3 pH < pKa N4 Physisorption (Electrostatic Attraction) N3->N4 Cathodic Sites N6 Protective Monolayer (Langmuir/Freundlich Isotherm) N4->N6 N5->N6 N7 Corrosion Inhibition (High R_ct, Low C_dl) N6->N7 Blocks Active Metal D-Orbitals

Mechanism of pyrazole derivative adsorption and corrosion inhibition on mild steel surfaces.

Self-Validating Experimental Protocols

To ensure trustworthiness, the evaluation of a corrosion inhibitor must be a self-validating system . No single technique is sufficient. We utilize an orthogonal approach: Macroscopic validation (Weight Loss), Interfacial validation (EIS/PDP), and In Silico validation (DFT). If a molecule is truly effective, the data from all three domains will perfectly correlate.

Protocol A: Macroscopic Validation via Weight Loss (WL)

Causality: WL provides a direct, empirical baseline of metal dissolution over time. It is the ground truth to which all electrochemical data is compared.

  • Preparation: Abrade mild steel specimens (e.g., 1×1×0.1 cm) using SiC paper (grades 400 to 1200) to ensure a uniform surface roughness. Wash with double-distilled water, degrease with acetone, and dry.

  • Immersion: Weigh the specimens accurately ( W1​ ). Suspend them in 100 mL of the test solution (e.g., 1 M HCl) with and without varying concentrations of the pyrazole derivative (e.g., 0.2 to 0.8 g/L)[1].

  • Incubation: Maintain the system at a constant temperature (e.g., 303 K) for a standard duration (e.g., 24 hours).

  • Analysis: Remove the specimens, clean the corrosion products using a standard acid-cleaning protocol, dry, and reweigh ( W2​ ). Calculate the corrosion rate ( CR​ ) and IE% using the formula: IE%=Wblank​Wblank​−Winh​​×100 .

Protocol B: Interfacial Validation via EIS and PDP

Causality: EIS is employed because it provides a non-destructive, steady-state evaluation of the electrode/electrolyte interface. By applying a small amplitude AC signal (10 mV), we can isolate the charge transfer resistance ( Rct​ ) from the solution resistance ( Rs​ ), validating the physical presence of a dielectric protective film without accelerating the corrosion process. PDP is then used to determine the kinetic mechanism (anodic, cathodic, or mixed-type) by polarizing the metal out of equilibrium[1],[3].

  • Cell Setup: Use a standard three-electrode cell: Mild steel as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

  • Equilibration: Immerse the WE in the test solution for 30 minutes to establish a steady Open Circuit Potential (OCP).

  • EIS Measurement: Apply an AC signal of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

  • EIS Data Extraction: Fit the resulting Nyquist plots to an equivalent Randles circuit. A successful pyrazole inhibitor will show a significantly increased Rct​ and a decreased double-layer capacitance ( Cdl​ ) due to the displacement of water molecules by the bulky organic ligand[3].

  • PDP Measurement: Sweep the potential from −250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extract the corrosion current density ( icorr​ ) via Tafel extrapolation. A shift in both anodic and cathodic branches confirms a mixed-type inhibition mechanism[1],[2].

Protocol C: Quantum Chemical Validation via DFT

Causality: Density Functional Theory (DFT) is utilized to model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( ΔE=ELUMO​−EHOMO​ ) directly dictates the molecule's absolute hardness and polarizability. A lower ΔE confirms superior electron-donating capacity to the vacant d-orbitals of the iron surface, validating the empirical EIS data in silico[1].

  • Optimization: Draw the pyrazole structures and optimize their geometries in the aqueous phase using Gaussian software at the B3LYP/6-31G(d,p) level of theory[4].

  • Descriptor Calculation: Extract EHOMO​ and ELUMO​ . Calculate the ionization potential ( I=−EHOMO​ ) and electron affinity ( A=−ELUMO​ ).

  • Correlation: Map the regions of highest electron density (usually around the pyrazole nitrogen atoms and substituent heteroatoms). Correlate the fraction of transferred electrons ( ΔN ) with the empirical IE% obtained from Protocol A and B.

Conclusion

The comparative analysis of pyrazole derivatives reveals that they are highly potent, mixed-type corrosion inhibitors. Their efficacy is heavily dictated by their substituent groups; derivatives with strong electron-donating moieties (like MPA and MMDPPM) exhibit superior chemisorption and higher charge transfer resistance than their counterparts[1],[3]. By applying the rigorous, self-validating methodologies of WL, EIS, and DFT, researchers can confidently screen and design next-generation heterocyclic inhibitors, leveraging the same structure-activity principles used in modern drug discovery.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies Source: ACS Omega URL
  • Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution Source: Taylor & Francis URL
  • The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies Source: Arabian Journal of Chemistry URL
  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM)

Sources

Comparative

A Comprehensive Guide to Assessing the Off-Target Effects of 3-Phenyl-1H-pyrazole-4-carboximidamide and its Analogs

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, featured in numerous approved therapeutics.[1][2] The novel compound, 3-phenyl-1H-pyrazole-4-carboximidamide, repr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, featured in numerous approved therapeutics.[1][2] The novel compound, 3-phenyl-1H-pyrazole-4-carboximidamide, represents a promising chemical entity with potential therapeutic applications. However, ensuring the specificity of such a molecule is paramount to its successful development, as off-target interactions can lead to unforeseen toxicity or diminished efficacy.[3]

This guide provides a comprehensive, multi-faceted strategy for the rigorous assessment of off-target effects of 3-phenyl-1H-pyrazole-4-carboximidamide. We will navigate from predictive computational approaches to definitive experimental validation, offering a framework that ensures scientific integrity and a thorough understanding of the compound's biological footprint.

The Imperative of Off-Target Profiling

Off-target effects arise when a drug molecule interacts with proteins other than its intended therapeutic target.[3] These unintended interactions are a major cause of clinical trial failures. A proactive and comprehensive off-target assessment strategy is therefore not just a regulatory hurdle, but a fundamental component of robust drug development. This guide will compare and contrast various methodologies to build a holistic understanding of a compound's selectivity.

A Phased Approach to Off-Target Assessment

A systematic evaluation of off-target effects should follow a tiered approach, beginning with broad, cost-effective in silico methods and progressively moving towards more resource-intensive, but highly informative, experimental assays.

Off_Target_Workflow cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Validation in_silico Computational Off-Target Prediction kinase_panel Broad Kinase Panel Screening in_silico->kinase_panel Prioritize Kinase Families receptor_panel Receptor Binding Assays in_silico->receptor_panel Identify Potential Receptor Off-Targets cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa Validate Hits in a Cellular Context receptor_panel->cetsa Confirm Target Engagement phenotypic Phenotypic Screening cetsa->phenotypic Investigate Cellular Consequences

Caption: A tiered workflow for assessing off-target effects.

Phase 1: In Silico Off-Target Prediction

Before embarking on wet-lab experiments, computational methods offer a rapid and cost-effective first pass to identify potential off-target liabilities. These approaches leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a small molecule binding to a panel of proteins.[3]

Methodology: Off-Target Safety Assessment (OTSA)

The OTSA computational process utilizes a combination of 2D and 3D similarity methods, machine learning algorithms, and quantitative structure-activity relationship (QSAR) models to predict interactions with a large portfolio of targets.[3]

Experimental Protocol: In Silico Off-Target Prediction

  • Compound Input: The 2D structure of 3-phenyl-1H-pyrazole-4-carboximidamide is submitted to the computational platform.

  • Database Searching: The platform compares the input structure against a curated database of over a million compounds with known bioactivities.[3]

  • Prediction Algorithms: A suite of algorithms, including Similarity Ensemble Approach (SEA), local QSAR, and 3D pocket similarity searches, are employed to generate a list of potential off-targets.

  • Scoring and Ranking: Predicted interactions are scored and ranked based on the confidence of the prediction.

  • Report Generation: A comprehensive report is generated, detailing the predicted off-targets, the prediction scores, and the supporting evidence from the database.

Comparison of In Silico Approaches

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Compares the query molecule to known ligands of various targets.Fast, does not require protein structures.Limited to targets with known ligands, may miss novel interactions.
Structure-Based Docks the query molecule into the binding sites of multiple protein structures.Can identify novel interactions, provides structural insights.Computationally intensive, requires high-quality protein structures.
Machine Learning Uses trained models to predict interactions based on chemical features.[4][5]Can learn complex relationships, highly predictive.Requires large and diverse training datasets, can be a "black box".

Phase 2: In Vitro Biochemical Screening

Following in silico analysis, the next crucial step is to experimentally validate the predicted off-targets and to screen for unforeseen interactions using biochemical assays. For a pyrazole-based compound, kinase and receptor profiling are of primary importance due to the prevalence of this scaffold in inhibitors targeting these protein families.[1][2]

A. Kinase Panel Screening

Given that a vast number of approved kinase inhibitors contain a pyrazole core, it is essential to assess the selectivity of 3-phenyl-1H-pyrazole-4-carboximidamide across the human kinome.[1] Several commercial services offer comprehensive kinase profiling panels.[6][7][8]

Methodology: Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.

Kinase_Assay_Workflow Compound 3-phenyl-1H-pyrazole-4-carboximidamide Incubation Incubation Compound->Incubation Kinase Kinase Panel Kinase->Incubation ATP [γ-33P]-ATP ATP->Incubation Substrate Substrate Peptide Substrate->Incubation Separation Separation of Substrate from ATP Incubation->Separation Detection Scintillation Counting Separation->Detection Result IC50 Determination Detection->Result

Caption: Workflow for a radiometric kinase inhibition assay.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of 3-phenyl-1H-pyrazole-4-carboximidamide in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: Add [γ-33P]-ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-33P]-ATP using a filter-based method.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

B. Receptor Binding Assays

To identify potential interactions with other protein classes, a broad panel of receptor binding assays is recommended. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.[9][10]

Methodology: Competitive Radioligand Binding Assay

This technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[9][10][11][12]

Experimental Protocol: Receptor Binding Assay

  • Reagent Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.[10]

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radioligand and a range of concentrations of 3-phenyl-1H-pyrazole-4-carboximidamide.

  • Equilibrium Binding: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration.[9][13]

  • Detection: Quantify the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Comparison of In Vitro Screening Methods

Assay TypePrincipleAdvantagesDisadvantages
Kinase Profiling Measures enzymatic activity.Direct measure of functional inhibition, high-throughput.Can be influenced by assay conditions (e.g., ATP concentration).
Receptor Binding Measures displacement of a known ligand.Broadly applicable to many receptor types, sensitive.Does not distinguish between agonists and antagonists, relies on availability of suitable radioligands.

Phase 3: Cell-Based Validation

Biochemical assays provide valuable information on direct molecular interactions, but they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate any identified off-target hits in a more physiologically relevant context.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Methodology: CETSA

Cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

Experimental Protocol: CETSA

  • Cell Treatment: Incubate cultured cells with 3-phenyl-1H-pyrazole-4-carboximidamide or a vehicle control.

  • Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures for a short duration.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysate to pellet the aggregated proteins.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve in the presence of the compound confirms target engagement.

B. Phenotypic Screening

Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on the overall phenotype of a cell or organism.[14][15] This can reveal unexpected off-target effects that may not be identified through target-based screening.[14]

Methodology: High-Content Imaging

High-content imaging platforms can simultaneously measure multiple cellular parameters, such as morphology, viability, and the localization of specific proteins, in response to compound treatment.[]

Experimental Protocol: Phenotypic Screening

  • Cell Plating: Plate cells in multi-well plates suitable for imaging.

  • Compound Treatment: Treat the cells with a library of compounds, including 3-phenyl-1H-pyrazole-4-carboximidamide, at various concentrations.

  • Staining: Stain the cells with fluorescent dyes to label different cellular compartments and proteins of interest.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various phenotypic features.

  • Data Analysis: Compare the phenotypic profiles of cells treated with the test compound to those of control-treated cells and cells treated with compounds with known mechanisms of action.

Comparison of Cell-Based Validation Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.Confirms target engagement in a native cellular environment.Requires a specific antibody for detection, not all proteins show a thermal shift upon ligand binding.
Phenotypic Screening Measures changes in cellular phenotype.[14]Unbiased discovery of novel mechanisms and off-target effects.Target deconvolution can be challenging and time-consuming.

Conclusion

The assessment of off-target effects is a critical and iterative process in drug discovery. For a novel molecule like 3-phenyl-1H-pyrazole-4-carboximidamide, a multi-pronged approach, as outlined in this guide, is essential for building a comprehensive selectivity profile. By integrating computational predictions with rigorous in vitro and cell-based experimental validation, researchers can de-risk their drug candidates early in development, ultimately increasing the likelihood of clinical success. This systematic approach not only satisfies regulatory requirements but also embodies the principles of sound scientific investigation, paving the way for the development of safer and more effective medicines.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available from: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Available from: [Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Available from: [Link]

  • Phenotypic Screening AI & Morphological Profiling. Ardigen. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026). Chemspace. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available from: [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. DiscoverX. Available from: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (2014). In Silico Pharmacology. Available from: [Link]

  • Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. (2010). Current Protocols in Pharmacology. Available from: [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Available from: [Link]

  • Phenotypic Screening Assays. Charnwood Discovery. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). International Journal of Molecular Sciences. Available from: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). PubMed. Available from: [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available from: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). MedChemComm. Available from: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available from: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Available from: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available from: [Link]

Sources

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